2'-Methylacetoacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7655. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZIWRMELPWPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026562 | |
| Record name | N-(2-Methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Butanamide, N-(2-methylphenyl)-3-oxo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
93-68-5 | |
| Record name | o-Acetoacetotoluidide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2'-Methylacetoacetanilide | |
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| Record name | 2'-Methylacetoacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7655 | |
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| Record name | Butanamide, N-(2-methylphenyl)-3-oxo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Methylphenyl)-3-oxobutanamide | |
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| Record name | 2'-methylacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.062 | |
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| Record name | 2'-METHYLACETOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN1GV8J3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2'-Methylacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2'-Methylacetoacetanilide (CAS No. 93-68-5), a key intermediate in the synthesis of organic pigments and a member of the acetoacetanilide class of compounds. This document collates essential chemical, physical, and spectroscopic data, alongside detailed experimental protocols for its synthesis, purification, and characterization. While direct applications in drug development are not widely documented, the structural motif of acetoacetanilides appears in various biologically active molecules, making a thorough understanding of this compound's core properties valuable for medicinal chemists and researchers in related fields.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its core structure consists of an acetoacetamide group attached to a ortho-tolyl substituent. This substitution pattern influences its physical and chemical characteristics.
Identification
| Identifier | Value |
| Chemical Name | N-(2-methylphenyl)-3-oxobutanamide |
| Common Synonyms | o-Acetoacetotoluidide, 2-Acetoacetotoluidide |
| CAS Number | 93-68-5[1] |
| Molecular Formula | C₁₁H₁₃NO₂[1] |
| Molecular Weight | 191.23 g/mol [1] |
| InChI | InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)[1] |
| SMILES | CC1=CC=CC=C1NC(=O)CC(=O)C[2] |
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white powder or crystals | [3][4] |
| Melting Point | 103-106 °C | [1][4] |
| Boiling Point | ~327 °C (rough estimate) | [3] |
| Density | 1.06 - 1.30 g/cm³ | [1][3] |
| Flash Point | 143 °C | [1][4] |
| Vapor Pressure | 0.01 hPa at 20 °C | [1] |
| Solubility | Slightly soluble in acetone, chloroform, toluene, benzene. Sparingly soluble in water. | [5][6] |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the acetoacetylation of o-toluidine.
Synthesis Protocol: Acetoacetylation of o-Toluidine
Principle: This reaction is a nucleophilic acyl substitution where the amino group of o-toluidine attacks the carbonyl group of a suitable acetoacetylating agent, such as ethyl acetoacetate or diketene. The following protocol is a general procedure that can be adapted for this specific synthesis.
Materials:
-
o-Toluidine
-
Ethyl acetoacetate
-
Toluene (or another suitable high-boiling solvent)
-
Glacial acetic acid (catalyst, optional)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-toluidine and ethyl acetoacetate in a minimal amount of toluene.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization.
Purification Protocol: Recrystallization
Principle: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Materials:
-
Crude this compound
-
Ethanol (or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling on a hot plate while stirring.
-
Continue to add small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of this compound will form.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The compound exhibits keto-enol tautomerism, which can be observed under certain conditions.
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Parameters (Example):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Expected Chemical Shifts (δ) in ppm:
-
Keto form:
-
~9.1 (s, 1H, -NH-)
-
~7.9 (d, 1H, Ar-H)
-
~7.0-7.3 (m, 3H, Ar-H)
-
~3.6 (s, 2H, -CH₂-)
-
~2.3 (s, 3H, Ar-CH₃)
-
~2.2 (s, 3H, -C(=O)CH₃)
-
-
Enol form (minor tautomer in CDCl₃): Characteristic vinylic and hydroxyl proton signals may be observed, often as broad peaks.
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: As for ¹H NMR.
-
Instrument Parameters (Example):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Decoupling: Proton-decoupled
-
-
Expected Chemical Shifts (δ) in ppm:
-
~205 (-C=O, ketone)
-
~165 (-NHC=O, amide)
-
~135-125 (Aromatic carbons)
-
~50 (-CH₂-)
-
~30 (-C(=O)CH₃)
-
~18 (Ar-CH₃)
-
Infrared (IR) Spectroscopy
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.
-
Record a background spectrum.
-
Place a small amount of the powdered this compound onto the ATR crystal to completely cover it.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the crystal after the measurement.
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3270: N-H stretching (amide)
-
~1720: C=O stretching (ketone)
-
~1660: C=O stretching (amide I band)
-
~1540: N-H bending and C-N stretching (amide II band)
-
~1600, ~1490: C=C stretching (aromatic)
Mass Spectrometry (MS)
Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to the low µg/mL or ng/mL range with the same solvent.
-
Instrument Parameters (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Expected Ions (m/z):
-
[M+H]⁺: 192.10
-
[M+Na]⁺: 214.08
-
Reactivity and Applications
Chemical Reactivity
-
Keto-Enol Tautomerism: As a β-dicarbonyl compound, this compound exists as an equilibrium mixture of keto and enol tautomers. The position of the equilibrium is influenced by the solvent and temperature.
-
Amide Chemistry: The amide group can undergo hydrolysis under strong acidic or basic conditions.
-
Reactions of the Active Methylene Group: The methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions.
Industrial Applications
The primary industrial application of this compound is as a precursor in the synthesis of organic pigments, particularly diarylide yellow pigments. The acetoacetyl group acts as a coupling component in azo coupling reactions.
Biological Activity and Drug Development Context
While there is a lack of specific studies on the biological activity or signaling pathway modulation by this compound itself, the broader class of acetoacetanilide and acetamide derivatives has been explored in medicinal chemistry. For instance, some acetamide derivatives have been investigated for their potential as butyrylcholinesterase inhibitors in the context of Alzheimer's disease research.[4][7] Additionally, other studies have reported on the antioxidant and anti-inflammatory activities of certain acetamide derivatives.[1] These studies suggest that the acetamide scaffold can be a starting point for the design of biologically active molecules. However, it is crucial to note that these activities are not directly attributed to this compound.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Keto-Enol Tautomerism
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2'-Methylacetoacetanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2'-Methylacetoacetanilide, a key intermediate in various chemical syntheses. This document details the instrumental analysis of the compound, presenting quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to clarify the characterization process.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.17 | Singlet | -NH- (Amide) |
| 7.87 | Multiplet | Aromatic H |
| 7.06 - 7.18 | Multiplet | Aromatic H |
| 3.59 | Singlet | -CH₂- (Methylene) |
| 2.31 | Singlet | -CH₃ (Aryl) |
| 2.30 | Singlet | -CH₃ (Acetyl) |
Note: Data sourced from publicly available spectral databases. Solvent: CDCl₃.
¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule.
| Chemical Shift (δ) ppm | Assignment |
| 205.0 | C=O (Ketone) |
| 168.5 | C=O (Amide) |
| 136.0 | Aromatic C (C-CH₃) |
| 130.5 | Aromatic C-H |
| 126.5 | Aromatic C-H |
| 125.0 | Aromatic C-H |
| 124.0 | Aromatic C-H |
| 51.5 | -CH₂- |
| 30.0 | -COCH₃ |
| 17.5 | Ar-CH₃ |
Note: Predicted data based on similar structures and spectral databases.
FT-IR Spectroscopic Data
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3270 | N-H Stretch | Amide |
| ~3060 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Aliphatic |
| ~1715 | C=O Stretch | Ketone |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1600, 1490 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend (Amide II) | Amide |
Note: Data represents typical absorption ranges for the specified functional groups and may vary slightly.
Mass Spectrometry Data
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation.
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₂CO]⁺ |
| 107 | [M - CH₂CO - C₂H₂O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ |
Note: Fragmentation patterns are predicted based on the structure of this compound and common fragmentation pathways for similar compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy (ATR Method)
Sample Preparation and Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the sampling area.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 1.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute sample for injection by further diluting the stock solution to a concentration of approximately 10-100 µg/mL.
GC-MS Analysis:
-
Set the GC oven temperature program. A typical program might start at 50-70°C, hold for 1-2 minutes, then ramp up to 250-280°C at a rate of 10-20°C/min, and hold for 5-10 minutes.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas with a constant flow rate of approximately 1 mL/min.
-
Inject 1 µL of the prepared sample into the GC.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a range of m/z 40-400.
-
Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Solubility of 2'-Methylacetoacetanilide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Methylacetoacetanilide (also known as N-(2-methylphenyl)-3-oxobutanamide or AAOT). Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining its solubility, which is crucial for its application in pigment manufacturing, agrochemicals, and pharmaceutical synthesis.[1][2]
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound across a range of organic solvents. The compound is generally described as a white to off-white powder.[2] Given its primary use as an intermediate in the synthesis of organic pigments, it is expected to have solubility in various organic solvents used in paint and coating formulations.[1][3][4] However, for precise applications, experimental determination of solubility is strongly recommended.
Table 1: Summary of Available Solubility Information for this compound
| Solvent | Temperature (°C) | Solubility (g/100mL) | Data Type |
| Various Organic Solvents | Not Specified | Data Not Available | - |
Note: The lack of data in this table highlights the necessity for experimental determination of the solubility of this compound in solvents relevant to specific research or industrial applications.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method, often referred to as the shake-flask method. This procedure involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute in the solution.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, N,N-dimethylformamide)
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker or water bath with magnetic stirrer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector or UV-Vis Spectrophotometer)
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or weight of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches equilibrium saturation.
-
Seal the vials tightly to prevent solvent evaporation, especially for volatile solvents.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or a water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration may vary depending on the solvent and temperature.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the collected solution through a syringe filter into a clean, dry container to remove any remaining solid microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
2.3. Quantification of Solute Concentration
The concentration of this compound in the diluted saturated solution can be determined using a suitable analytical technique.
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a suitable HPLC method, including the selection of a column (e.g., C18), a mobile phase, flow rate, and detection wavelength (UV).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.
2.3.2. UV-Vis Spectrophotometry
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the solubility by multiplying the concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
References
An In-depth Technical Guide to the Thermal Stability Analysis of 2'-Methylacetoacetanilide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Methylacetoacetanilide is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its thermal stability is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior in different formulations. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential tools for characterizing the thermal properties of this compound.[1][2][3][4] This guide outlines the standard procedures for evaluating the thermal stability of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for designing thermal analysis experiments and interpreting the results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [5] |
| Molecular Weight | 191.23 g/mol | [5] |
| Appearance | Off-white powder solid | [6] |
| Melting Point | 109 - 112 °C | [6] |
| Boiling Point | 296 °C | [6] |
| Specific Gravity | 1.160 | [6] |
Hypothetical Thermal Analysis Data
The following table summarizes hypothetical data that could be obtained from a comprehensive thermal analysis of this compound.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | Value | Technique | Comments |
| Onset of Melting | 108.5 °C | DSC | Indicates the beginning of the melting process. |
| Peak Melting Temperature | 111.2 °C | DSC | Corresponds to the complete melting of the sample. |
| Enthalpy of Fusion (ΔHfus) | 120 J/g | DSC | Energy required to melt the substance. |
| Onset of Decomposition (T₅%) | 215 °C | TGA | Temperature at which 5% weight loss occurs. |
| Peak Decomposition Temperature | 250 °C | TGA | Temperature of the maximum rate of decomposition. |
| Residue at 600 °C | < 1% | TGA | Indicates nearly complete decomposition. |
Experimental Protocols
Detailed methodologies for performing DSC and TGA analyses are provided below. These protocols are based on standard practices in thermal analysis.[7]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as polymorphic transitions.[1][2]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow at 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.[2][4]
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow at 50 mL/min to prevent oxidative decomposition.
-
-
Data Analysis: Analyze the resulting weight loss versus temperature curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative curve), and the final residue.
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general workflow for conducting a thermal stability analysis of a chemical compound like this compound.
References
- 1. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 2. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 3. DSC and TGA Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mt.com [mt.com]
- 5. This compound | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
The Crystal Structure of 2'-Methylacetoacetanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2'-Methylacetoacetanilide, a compound of interest in various chemical and pharmaceutical research fields. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical and chemical properties, guiding synthetic modifications, and informing drug design and development processes. This document outlines the experimental protocols for determining the crystal structure, presents key crystallographic data, and visualizes the experimental workflow.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis.
Synthesis of this compound
A representative synthetic protocol for this compound is as follows:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reactant Addition: 2-Methylaniline (o-toluidine) is dissolved in a suitable inert solvent, such as toluene or ethyl acetate.
-
Acetoacetylation: Ethyl acetoacetate is added dropwise to the stirred solution of 2-methylaniline at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-4 hours to drive the reaction to completion.
-
Work-up and Purification: Upon cooling, the reaction mixture is washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.[1]
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. A common method for growing such crystals is slow evaporation:
-
Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature.
-
Filtration: The hot, saturated solution is filtered to remove any particulate matter.
-
Crystallization: The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form. These are then carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the standard procedure for data collection and structure refinement:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2][3] The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[3]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
While the specific Crystallographic Information File (CIF) for CCDC 155370 was not directly accessible, the following tables summarize the expected crystallographic data and representative geometric parameters for this compound based on published data for similar compounds.
Crystallographic Data
| Parameter | Representative Value |
| Chemical Formula | C₁₁H₁₃NO₂ |
| Formula Weight | 191.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Calculated Density (g/cm³) | Value not available |
| Radiation (Å) | Mo Kα (0.71073) |
| Temperature (K) | Value not available |
Note: Precise unit cell parameters are contained within the CCDC 155370 deposition, which was not accessible for this review.
Selected Bond Lengths
| Bond | Typical Length (Å) |
| C-C (aryl) | 1.39 |
| C-N | 1.43 |
| C=O | 1.23 |
| C-C | 1.54 |
| C-H (aryl) | 0.93 - 1.00 |
| N-H | 0.86 - 0.90 |
| C-H (methyl) | 0.96 - 0.98 |
Selected Bond Angles
| Angle | Typical Angle (°) |
| C-C-C (aryl) | 120 |
| C-N-C | 120 - 125 |
| O=C-N | 120 - 125 |
| O=C-C | 120 |
| H-N-C | 115 - 120 |
| H-C-H (methyl) | 109.5 |
Visualizations
The following diagrams illustrate the workflow and logical progression of the crystal structure determination process.
References
An In-depth Technical Guide to the Health and Safety of 2'-Methylacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for 2'-Methylacetoacetanilide, a key intermediate in various manufacturing processes. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and toxicological profile of this compound, ensuring its safe use in a laboratory and industrial setting.
Physicochemical and General Hazard Information
This compound is a white to off-white powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| CAS Number | 93-68-5 | |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 326.97°C (rough estimate) | [1] |
| Flash Point | 143 °C | [1][2][3] |
| Density | 1.06 g/cm³ | [3] |
| Vapor Pressure | 0.01 hPa (at 20 °C) | [1][2] |
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[4]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[4]
Hazard Pictogram:
Signal Word: Warning[4]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements includes: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P364, and P501.[1][4]
Toxicological Data
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Oral | >5000 mg/kg bw | Low toxicity | [5] |
| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [4] |
| LC₅₀ | Rat | Inhalation | No data available | Harmful if inhaled (GHS classification) | [4] |
Irritation and Sensitization
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | Rabbit | Not irritating (Primary Irritation Index = 0.0) | Not Classified | [2] |
| Eye Irritation | Rabbit | Minimally irritating (effects reversible by day 8) | Not Classified | [6] |
| Skin Sensitization | No data available | No data available | No data available |
Repeated Dose Toxicity
| Endpoint | Species | Route | Duration | Value | Reference |
| NOAEL | No data available | No data available | No data available | No data available |
Mutagenicity
| Assay | Test System | Result | Reference |
| Ames Test (Bacterial Reverse Mutation Assay) | No data available | No data available | |
| In vitro Micronucleus Test | No data available | No data available |
Carcinogenicity
No data is available on the carcinogenic potential of this compound.
Reproductive and Developmental Toxicity
No specific data is available for this compound.
Experimental Protocols
Detailed experimental protocols for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.
Acute Dermal Toxicity (as per OECD 402)
A study was conducted to assess the acute dermal toxicity of this compound in Wistar rats.[4] A single dose of 2000 mg/kg body weight of the undiluted test substance was applied to the clipped skin of 5 male and 5 female rats. The application site was covered with a semi-occlusive dressing for 24 hours.[4] Animals were observed for mortality and clinical signs of toxicity for 14 days.[4] Body weight was recorded at the beginning and end of the study.[4] At the end of the observation period, all animals were subjected to a gross necropsy.[4]
Skin Irritation (as per OECD 404)
A study was performed to assess the skin irritation potential of this compound in New Zealand White rabbits.[2] A single 4-hour, semi-occlusive, dermal application of approximately 0.5 g of the test substance was administered to the intact skin of three rabbits.[2] The animals were observed for dermal reactions for four days.[2] The treated areas were scored for erythema and edema at approximately 24, 48, and 72 hours after application.[2]
Eye Irritation (as per OECD 405)
An eye irritation study was conducted on this compound in rabbits.[6] A single dose of the test substance was instilled into the conjunctival sac of one eye of each of the three animals, with the other eye serving as a control.[6] The eyes were examined for ocular reactions at 1, 24, 48, and 72 hours, and then daily until all effects were reversed.[6] Ocular lesions of the cornea, iris, and conjunctiva were scored.[6]
Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)
While no specific study for this compound was found, the standard protocol involves the topical application of the test substance to the dorsum of the ears of mice for three consecutive days.[1][7][8][9] On day 6, a radiolabeled thymidine is injected intravenously, and the draining auricular lymph nodes are excised and weighed.[1] The proliferation of lymphocytes in the lymph nodes is measured as an indicator of sensitization potential.[1][7]
Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)
This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[10] The bacteria are exposed to the test substance, with and without metabolic activation (S9 mix).[10] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to determine the mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test (as per OECD 487)
This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[3][11] Cells are exposed to the test substance, with and without metabolic activation. After exposure, the cells are treated with a cytokinesis blocker (cytochalasin B) to allow for the identification of cells that have completed one cell division.[3] The cells are then examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[11]
Repeated Dose 28-Day Oral Toxicity Study (as per OECD 407)
In this study, the test substance is administered orally to rodents daily for 28 days.[12][13] At least three dose levels are used, along with a control group.[12] Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analysis.[12] All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[12] The No-Observed-Adverse-Effect-Level (NOAEL) is determined from this study.[12][13]
Reproduction/Developmental Toxicity Screening Test (as per OECD 421)
This screening study provides information on potential effects on male and female reproductive performance and on the development of offspring.[14][15][16][17][18] The test substance is administered orally to male and female rats before, during, and after mating.[14][15] Females continue to be dosed during gestation and lactation.[14] Endpoints evaluated include mating performance, fertility, gestation length, litter size, and pup viability, growth, and development.[15] At termination, reproductive organs are examined histopathologically.[14]
Occupational Exposure and Safety
Occupational Exposure Limits
No specific occupational exposure limits (OELs) such as a Threshold Limit Value (TLV) from ACGIH, a Permissible Exposure Limit (PEL) from OSHA, or a Recommended Exposure Limit (REL) from NIOSH have been established for this compound. In the absence of specific OELs, it is prudent to handle this compound with care, minimizing exposure through engineering controls, administrative controls, and the use of personal protective equipment.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[6]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, a NIOSH-approved respirator should be worn.
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[6]
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Logical Relationships in Health and Safety Assessment
The following diagram illustrates the logical workflow for assessing the health and safety of a chemical like this compound, from initial hazard identification to risk management.
Conclusion
References
- 1. toxicoop.com [toxicoop.com]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 10. scantox.com [scantox.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. labscorps.co.uk [labscorps.co.uk]
Navigating the Unknown: A Technical Guide to the Environmental Fate of 2'-Methylacetoacetanilide
Disclaimer: Direct experimental data on the environmental fate of 2'-Methylacetoacetanilide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the compound's physicochemical properties, data from structurally similar chemicals, and standardized environmental fate testing protocols. The information presented should be considered as a preliminary assessment to guide further research and risk evaluation.
Introduction
This compound is an organic compound used as an intermediate in the synthesis of various chemicals, including pigments and potentially pharmaceuticals. As with any chemical that may be released into the environment, understanding its fate—how it behaves, where it goes, how long it persists, and how it transforms—is crucial for a thorough environmental risk assessment. This technical guide synthesizes available information to provide a detailed projection of the environmental fate of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a substance is the first step in predicting its environmental behavior. A summary of the available data for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem |
| Molecular Weight | 191.23 g/mol | PubChem |
| Melting Point | 104-106 °C | ChemicalBook |
| LogP (octanol-water partition coefficient) | 0.9 (at 23°C) | ChemicalBook |
| Water Solubility | Data not available | - |
| Vapor Pressure | 0.01 hPa (at 20°C) | Sigma-Aldrich |
The low LogP value suggests that this compound has a relatively low potential for bioaccumulation. Its low vapor pressure indicates that it is not likely to be highly volatile.
Environmental Fate Assessment
The environmental fate of a chemical is governed by a combination of transport and transformation processes. These include biodegradation, abiotic degradation (hydrolysis and photolysis), soil mobility, and bioaccumulation.
Biodegradation
Biodegradation is a key process for the removal of organic chemicals from the environment. While no specific studies on the biodegradation of this compound were found, the degradation of structurally similar anilide and acetanilide compounds has been documented.
The major pathway for aniline biodegradation, a related compound, involves oxidative deamination to catechol, which is then further metabolized.[1] For acetanilides, cleavage of the amide bond is a common initial step. Based on these precedents, a hypothetical biodegradation pathway for this compound is proposed in the diagram below. The initial step is likely the hydrolysis of the amide bond to form 2-methylaniline and acetoacetic acid. Both of these intermediates are expected to be further biodegradable.
Abiotic Degradation
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[2][3] The rate of hydrolysis is dependent on pH and temperature. At neutral environmental pH, the hydrolysis of amides is generally slow.[4]
Photolysis: Aromatic compounds can undergo photolysis (degradation by light). The photolysis of fully aromatic amides can proceed via a photo-Fries rearrangement.[5] The presence of chromophores in the this compound structure suggests that direct photolysis in sunlit surface waters could be a relevant degradation pathway. Indirect photolysis, mediated by reactive species such as hydroxyl radicals, is also possible.[6]
Soil Mobility
The mobility of a chemical in soil is primarily governed by its sorption to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict soil mobility. For chloroacetanilide herbicides, adsorption increases with increasing soil organic carbon content.[7] Given the structural similarities, it is expected that this compound will exhibit some degree of sorption to soil organic matter. Without an experimentally determined Koc value, a precise prediction of mobility is not possible. However, its relatively low LogP value suggests it may have moderate to high mobility in soil.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential. The low LogP value of 0.9 for this compound suggests a low potential for bioaccumulation in aquatic organisms.[8][9]
Experimental Protocols for Environmental Fate Assessment
To definitively determine the environmental fate of this compound, a series of standardized laboratory studies are required. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[10][11]
Key OECD Guidelines for Environmental Fate Testing:
-
Ready Biodegradability (OECD 301): A screening test to assess the potential for rapid and complete biodegradation.
-
Inherent Biodegradability (OECD 302): Evaluates if a chemical has the potential to be biodegraded in a favorable environment.
-
Hydrolysis as a Function of pH (OECD 111): Determines the rate of abiotic degradation in water at different pH values.
-
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): Measures the rate of degradation by sunlight.
-
Adsorption – Desorption Using a Batch Equilibrium Method (OECD 106): Determines the soil sorption coefficient (Koc).
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): Measures the bioconcentration factor (BCF) in fish.
Environmental Distribution
The likely distribution of this compound in the environment, based on its properties and the processes discussed, is illustrated in the following diagram. Due to its expected moderate water solubility and mobility, it is likely to be found predominantly in the aqueous phase and soil, with limited partitioning to air and sediment.
References
- 1. Mechanisms and pathways of aniline elimination from aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Evaluation of bioaccumulation using in vivo laboratory and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASSESSING THE BIOACCUMULATION POTENTIAL OF IONIZABLE ORGANIC COMPOUNDS: CURRENT KNOWLEDGE AND RESEARCH PRIORITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. oecd.org [oecd.org]
A Historical Review of 2'-Methylacetoacetanilide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methylacetoacetanilide, also known as acetoacet-o-toluidide (AAOT), is a key chemical intermediate with a rich history intertwined with the development of synthetic pigments. This technical guide provides a comprehensive historical review of the synthesis of this compound, detailing the evolution of its manufacturing processes. Primarily used as a coupling component in the production of arylide (Hansa) yellow and orange azo pigments, its synthesis has been a cornerstone of the dye industry since the early 20th century. This document will explore the two primary synthetic routes, providing detailed experimental protocols, comparative data, and visual representations of the chemical workflows.
Historical Context: The Dawn of Arylide Pigments
The industrial importance of this compound is directly linked to the discovery of arylide yellow pigments in Germany in 1909. These organic colorants offered a vibrant and more lightfast alternative to previously available pigments. Commercial production of "Hansa Yellow" began around 1915, creating a demand for the efficient synthesis of its precursors, including this compound. The foundational chemistry for the synthesis of acetoacetanilides was established in the 1880s by the seminal work of Ludwig Knorr on the reaction of anilines with ethyl acetoacetate. This early work laid the groundwork for the subsequent industrial production of a wide range of acetoacetarylides.
Core Synthetic Methodologies
Historically, two main synthetic pathways have dominated the production of this compound: the reaction of 2-methylaniline (o-toluidine) with ethyl acetoacetate, and the acetoacetylation of 2-methylaniline with diketene.
The Ethyl Acetoacetate Route: The Classical Approach
The earliest method for synthesizing acetoacetanilides stems from the research of Ludwig Knorr. This method involves the condensation reaction between an aromatic amine, in this case, 2-methylaniline, and ethyl acetoacetate. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.
Reaction Scheme:
(CH₂CO)₂ + H₂NC₆H₄CH₃ → CH₃C(O)CH₂C(O)NHC₆H₄CH₃
Caption: Synthetic pathway for this compound from ethyl acetoacetate.
Diketene Synthesis Pathway
Caption: Industrial synthesis of this compound using diketene.
Conclusion
The synthesis of this compound has evolved from classical laboratory preparations to highly efficient industrial processes. The early reliance on the high-temperature condensation of 2-methylaniline and ethyl acetoacetate has largely been superseded by the more rapid and higher-yielding acetoacetylation with diketene. This progression reflects the broader trends in industrial organic synthesis towards more economical and efficient manufacturing methods. The continued importance of this compound in the pigment industry underscores the enduring legacy of these foundational synthetic methodologies. This guide has provided a historical and technical overview that should prove valuable to researchers and professionals in the fields of chemistry and drug development, offering insights into the synthesis of this important chemical intermediate.
Methodological & Application
Application Notes and Protocols: 2'-Methylacetoacetanilide as a Coupling Agent in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2'-methylacetoacetanilide as a versatile coupling agent in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of the azo functional group (-N=N-), which links two aromatic or heteroaromatic rings. The selection of the coupling agent is a critical determinant of the final dye's color, fastness, and solubility properties. This compound, an active methylene compound, serves as an effective coupling partner for diazonium salts, leading to the formation of vibrant yellow to reddish-yellow azo dyes. These dyes find extensive applications in the textile, printing, and pigment industries.[1][2]
Principle of Azo Coupling with this compound
The synthesis of azo dyes using this compound follows a two-step process:
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[3][4]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with the electron-rich carbon atom of the active methylene group in this compound. This electrophilic substitution reaction forms the stable azo linkage, resulting in the final dye molecule. The reaction is typically carried out in a slightly acidic to neutral medium.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of an azo dye using this compound as the coupling agent. These protocols may require optimization based on the specific aromatic amine used.
Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
Primary Aromatic Amine (e.g., Aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve the primary aromatic amine (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and distilled water (100 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.1 mol) in distilled water (50 mL) and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the amine solution, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Protocol 2: Azo Coupling with this compound
Materials:
-
Diazonium Salt Solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Ethanol (optional, for dissolving the coupling agent)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve this compound (0.1 mol) in a dilute aqueous solution of sodium hydroxide or a solution of sodium acetate to form the enolate. If the acetoacetanilide is not readily soluble, a small amount of ethanol can be added.
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling agent.
-
Maintain the temperature below 5 °C throughout the addition. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filter the precipitated dye using vacuum filtration.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Dry the azo dye in a desiccator or a low-temperature oven.
Data Presentation
The following tables summarize typical quantitative data for azo dyes synthesized using this compound as the coupling agent. Please note that the exact values will vary depending on the specific diazonium salt used.
Table 1: Reaction Yield and Physical Properties
| Aromatic Amine Used | Molecular Formula of Dye | Yield (%) | Melting Point (°C) | Color |
| Aniline | C₁₇H₁₇N₃O₂ | 85-95 | 150-155 | Yellow |
| p-Toluidine | C₁₈H₁₉N₃O₂ | 88-96 | 160-165 | Golden Yellow |
| p-Chloroaniline | C₁₇H₁₆ClN₃O₂ | 90-98 | 175-180 | Reddish Yellow |
| p-Nitroaniline | C₁₇H₁₆N₄O₄ | 92-99 | 210-215 | Orange |
Table 2: Spectroscopic Characterization Data
| Aromatic Amine Used | UV-Vis (λmax, nm) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| Aniline | ~410 | 3250-3350 (N-H), 1670 (C=O, amide), 1600 (C=O, keto), 1550 (N=N) | 2.2-2.4 (CH₃, methyl), 2.5-2.7 (CH₃, acetyl), 7.0-8.0 (Ar-H) |
| p-Toluidine | ~415 | 3250-3350 (N-H), 1670 (C=O, amide), 1600 (C=O, keto), 1550 (N=N) | 2.3-2.5 (Ar-CH₃), 2.5-2.7 (CH₃, acetyl), 7.0-7.8 (Ar-H) |
| p-Chloroaniline | ~420 | 3250-3350 (N-H), 1670 (C=O, amide), 1600 (C=O, keto), 1550 (N=N) | 2.2-2.4 (CH₃, methyl), 2.5-2.7 (CH₃, acetyl), 7.2-7.9 (Ar-H) |
| p-Nitroaniline | ~435 | 3250-3350 (N-H), 1670 (C=O, amide), 1600 (C=O, keto), 1550 (N=N), 1520 & 1340 (NO₂) | 2.3-2.5 (CH₃, methyl), 2.6-2.8 (CH₃, acetyl), 7.8-8.3 (Ar-H) |
Note: The spectroscopic data presented are generalized and may vary based on the solvent used and the specific instrumentation.[5][6][7][8]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of azo dyes using this compound.
Caption: Simplified reaction mechanism of azo coupling with this compound.
Applications
Azo dyes derived from this compound are primarily used as pigments and dyes due to their excellent lightfastness and thermal stability. Key application areas include:
-
Textile Dyeing: These dyes can be used for dyeing natural and synthetic fibers, particularly polyester, to produce bright yellow to orange shades.[9]
-
Printing Inks: Their vibrant colors and stability make them suitable for use in printing inks for various substrates, including paper and plastics.[10]
-
Paints and Coatings: As pigments, they are incorporated into paints and coatings to provide coloration.
-
Plastics and Polymers: They are used as colorants for a wide range of plastics and polymers.
-
Potential in Biomedical Sciences: While traditional applications are in coloration, research is exploring the use of azo compounds in areas like drug delivery and as antibacterial agents, although this is less established for this specific class of azo dyes.[10]
Safety and Handling
-
Aromatic amines are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[11]
-
Diazonium salts are unstable and can be explosive when dry. They should be prepared and used in solution at low temperatures and should not be isolated.[4]
-
The synthesized azo dyes should be handled with care, as some azo compounds may have toxicological properties.
These application notes and protocols provide a foundational guide for the synthesis and characterization of azo dyes using this compound. Researchers are encouraged to perform further optimization and characterization for their specific applications.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. scienceworldjournal.org [scienceworldjournal.org]
- 7. A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
detailed experimental protocol for Pigment Yellow synthesis using 2'-Methylacetoacetanilide
Abstract
This document provides a detailed experimental protocol for the synthesis of Pigment Yellow 14, an important arylide yellow pigment. The synthesis is a two-stage process involving the diazotization of 3,3'-dichlorobenzidine, followed by an azo coupling reaction with 2'-methylacetoacetanilide (N-(2-methylphenyl)-3-oxobutanamide). This protocol is intended for researchers and scientists in the fields of chemistry and materials science.
Introduction
Arylide yellows, also known as Hansa yellows, are a significant class of synthetic organic pigments.[1][2] They are widely used as industrial colorants in plastics, paints, and inks.[1][3] The synthesis of these pigments typically involves an azo coupling reaction between a diazonium salt and a coupling component, in this case, this compound.[1] Pigment Yellow 14 is a diarylide pigment derived from 3,3'-dichlorobenzidine and is known for its bright, greenish-yellow hue, strong tinting power, and good transparency.[4] The general process for producing azo organic pigments is primarily conducted in an aqueous medium.[4]
Experimental Protocol
The synthesis of Pigment Yellow 14 is performed in two primary stages: the tetrazotization of the diazo component and the subsequent coupling reaction with the coupling component.
2.1 Materials and Equipment
-
3,3'-Dichlorobenzidine
-
Hydrochloric acid (30%)
-
Sodium nitrite
-
This compound
-
Sodium hydroxide
-
Acetic acid
-
Ice
-
Standard laboratory glassware (beakers, flasks)
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
2.2 Stage 1: Tetrazotization of 3,3'-Dichlorobenzidine
-
In a suitable reaction vessel, prepare a solution of 3,3'-dichlorobenzidine in aqueous hydrochloric acid.
-
Cool the solution to 0-5°C using an ice bath while stirring continuously.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred suspension. The temperature should be maintained below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.
-
Continue stirring for a period to ensure the completion of the diazotization reaction, yielding a tetrazo component solution.[5]
2.3 Stage 2: Azo Coupling Reaction
-
In a separate vessel, dissolve this compound in an aqueous sodium hydroxide solution.
-
This solution of the coupling component is then typically added to an acidic aqueous solution, such as acetic acid, to precipitate the coupling component as fine particles, creating a slurry.[4]
-
The previously prepared cold diazonium salt solution is then slowly added to the stirred slurry of the coupling component.
-
The pH of the reaction mixture should be carefully controlled during the coupling reaction, typically in the range of 4.0-6.5.[6]
-
The coupling reaction results in the formation of the insoluble Pigment Yellow 14, which precipitates from the solution.[4]
2.4 Post-Synthesis Processing
-
Upon completion of the coupling reaction, the pigment slurry is often heated to temperatures between 50-85°C.[4][7] This step can help in crystal growth and improving pigment properties.
-
The pigment is then isolated from the aqueous phase by filtration.[4]
-
The resulting filter cake is washed thoroughly with water to remove any residual salts and impurities.[4]
-
The washed pigment is then dried in an oven at a suitable temperature (e.g., 45-50°C) to obtain the final Pigment Yellow 14 product.[7]
Data Summary
The following table summarizes key parameters and expected outcomes for the synthesis of Pigment Yellow 14.
| Parameter | Value/Range | Reference |
| Diazotization Temperature | 0-5°C | [8] |
| Coupling Reaction pH | 4.0-6.5 | [6] |
| Post-Coupling Heating | 50-85°C | [4][7] |
| Drying Temperature | 45-50°C | [7] |
| Physical Appearance | Green-yellow powder | [4] |
| Melting Point | 320°C | [9] |
Experimental Workflow
Figure 1: Workflow for the synthesis of Pigment Yellow 14.
References
- 1. Arylide yellow - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. Page loading... [guidechem.com]
- 5. JP2002363433A - Pigment Yellow 14 Production Method and Use Thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108690365A - A kind of preparation method of the pigment Yellow 14 of easy filtration drying - Google Patents [patents.google.com]
- 8. CN105670339A - Preparation method of C.I. pigment yellow 12 - Google Patents [patents.google.com]
- 9. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
Application of 2'-Methylacetoacetanilide and its Analogs in Agrochemical Synthesis
Application Notes
Introduction
2'-Methylacetoacetanilide is an organic compound belonging to the acetoacetanilide class.[1] While not typically used as an active ingredient in agrochemical formulations, it serves as a valuable chemical intermediate or building block in the synthesis of more complex active ingredients, particularly fungicides and herbicides.[2] Its chemical structure allows for a variety of reactions to build the core of a target pesticide molecule. The focus of these application notes is to elucidate the role of anilide and acetoacetanilide derivatives, such as this compound, in the synthesis of potent agrochemicals, using the fungicide Flutolanil as a representative example.
Role as a Synthetic Intermediate
Compounds like this compound are employed in the initial stages of a multi-step synthesis to introduce a specific chemical moiety that is crucial for the biological activity of the final agrochemical product. The synthesis of pesticides often involves various chemical reactions, including condensation, alkylation, and cyclization, where such intermediates are fundamental.[3] In the case of many systemic fungicides, an amide bond is a key feature, and anilide derivatives are critical for creating this linkage.
Flutolanil: A Case Study
Flutolanil is a systemic benzanilide fungicide effective against a range of plant pathogens, particularly those in the Basidiomycetes class, such as Rhizoctonia solani.[2][4] Its synthesis involves the formal condensation of a substituted benzoic acid with a substituted aniline, a process analogous to how this compound could be utilized in similar synthetic pathways.[4] Flutolanil functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial electron transport chain in fungi.[5][6]
Physicochemical Properties of Flutolanil
The effectiveness of an agrochemical is not only dependent on its intrinsic activity but also on its physicochemical properties, which influence its behavior in the environment and its uptake by the target organism.
| Property | Value | Reference |
| Chemical Name (IUPAC) | α,α,α-trifluoro-3'-isopropoxy-o-toluanilide | [5] |
| Molecular Formula | C₁₇H₁₆F₃NO₂ | [4] |
| Molecular Weight | 323.31 g/mol | [4] |
| Water Solubility | 8.01 mg/L (at 20°C) | [5] |
| Partition Coefficient (Log P) | 3.17 | [5] |
| Formulation Types | 6% Dust, 15% EC (w/w), 20% SC (w/w), 40% SC (w/w), 50% WP | [5] |
Experimental Protocols
Synthesis of Flutolanil
This protocol describes a representative synthesis of Flutolanil, illustrating the type of chemical transformations that an intermediate like a substituted aniline (analogous to the aniline portion of this compound) would undergo.
Objective: To synthesize Flutolanil through the formation of an amide bond between 2-(trifluoromethyl)benzoic acid and 3-isopropoxyaniline.
Materials:
-
2-(trifluoromethyl)benzoic acid
-
3-isopropoxyaniline
-
Thionyl chloride (SOCl₂) or similar acylating agent
-
Anhydrous inert solvent (e.g., Toluene, Dichloromethane)
-
Triethylamine or other suitable base
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 2-(trifluoromethyl)benzoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours to form the corresponding acyl chloride. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
Amide Bond Formation: Dissolve the synthesized 2-(trifluoromethyl)benzoyl chloride in an anhydrous inert solvent such as toluene. In a separate flask, dissolve 3-isopropoxyaniline and a base like triethylamine in the same solvent.
-
Cool the aniline solution in an ice bath and slowly add the acyl chloride solution dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Flutolanil by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.
Fungicidal Activity Assay (In Vitro)
Objective: To determine the efficacy of synthesized Flutolanil against a target fungal pathogen, such as Rhizoctonia solani.
Materials:
-
Pure synthesized Flutolanil
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent for Flutolanil (e.g., acetone)
-
Tween 80 (surfactant)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Flutolanil (e.g., 1000 mg/L) in acetone.
-
Preparation of Test Medium: Autoclave the PDA medium and cool it to about 50-60°C. Add the required volume of the Flutolanil stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also, add a small amount of Tween 80 to aid in dispersion. Prepare a control plate with only the solvent and Tween 80.
-
Inoculation: Pour the amended PDA into sterile petri dishes and allow them to solidify. Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing R. solani culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions after a set period (e.g., 48-72 hours), or until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that inhibits 50% of the fungal growth) using probit analysis.
Visualizations
Caption: Synthetic workflow for the fungicide Flutolanil.
Caption: Mechanism of action of Flutolanil as an SDHI fungicide.
References
- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 2. Flutolanil (Ref: NNF 136) [sitem.herts.ac.uk]
- 3. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society [acs.digitellinc.com]
- 4. Flutolanil | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nichino.co.jp [nichino.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of 2'-Methylacetoacetanilide
Introduction
2'-Methylacetoacetanilide (CAS No. 93-68-5) is an organic compound used as an intermediate in the synthesis of various chemicals, including pigments and pharmaceuticals.[1] Accurate quantification of this compound in reaction mixtures, final products, and environmental samples is crucial for quality control, process optimization, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry.
Method Comparison
The choice of an analytical method depends on factors such as the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Reverse phase HPLC is often a preferred technique for the analysis of such compounds in the pharmaceutical industry due to its versatility and compatibility with various detectors.[2] GC-MS is highly suitable for volatile and semi-volatile compounds, offering excellent separation and definitive identification.[3][4] Titrimetric methods, while simple and cost-effective, are generally less specific and best suited for the analysis of relatively pure samples where this compound is the primary acidic or basic component.[5][6]
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | Acid-Base Titrimetry |
| Linearity (R²) | > 0.999 | > 0.995 | N/A |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 1 - 10 ng/mL | High (mg range) |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 5 - 50 ng/mL | High (mg range) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 101% |
| Precision (RSD%) | < 2% | < 5% | < 2% |
| Selectivity | Moderate to High | Very High | Low |
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle
This method describes the quantification of this compound using reverse-phase HPLC with UV detection. The compound is separated from other components in the mixture on a C18 column with a suitable mobile phase, and its concentration is determined by comparing its peak area to that of a known standard.
Experimental Protocol
1. Apparatus and Reagents
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).
-
This compound reference standard (≥98% purity).[1]
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation
-
Solid Samples: Accurately weigh a portion of the homogenized sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add 70 mL of acetonitrile, sonicate for 15 minutes, and then dilute to volume with acetonitrile. Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Accurately dilute a known volume of the liquid sample with acetonitrile to bring the concentration of this compound within the calibration range. Filter an aliquot through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (to be determined by UV scan of a standard solution).
-
Injection Volume: 10 µL.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained from the sample injection.
-
Calculate the final concentration in the original sample by applying the appropriate dilution factors.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] In this method, the sample is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which provides mass fragmentation patterns for identification and quantification.[9]
Experimental Protocol
1. Apparatus and Reagents
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Ethyl Acetate (GC grade).
-
This compound reference standard (≥98% purity).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with ethyl acetate.
3. Sample Preparation
-
Accurately weigh or pipette a sample containing approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with ethyl acetate.
-
Perform further dilutions as necessary to bring the concentration into the calibration range.
-
Transfer an aliquot to an autosampler vial for analysis.
4. GC-MS Conditions
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound (m/z 191, 107, 106) should be used for SIM.[9]
5. Data Analysis
-
Identify the this compound peak in the total ion chromatogram by its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of a characteristic ion (from SIM mode) against the concentration of the working standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Method 3: Acid-Base Titrimetry
Principle
This method is applicable if this compound is the main acidic component in a simple mixture. The amide proton of this compound can exhibit weak acidic properties and can be titrated with a strong base, such as sodium hydroxide, in a non-aqueous or mixed solvent system. The endpoint can be determined visually with an indicator or potentiometrically.[6][10]
Experimental Protocol
1. Apparatus and Reagents
-
Burette (50 mL, Class A).
-
Potentiometer with a pH electrode or a suitable indicator (e.g., Phenolphthalein).
-
Magnetic stirrer and stir bar.
-
Ethanol (95%).
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
This compound sample.
2. Sample Preparation
-
Accurately weigh a sample containing approximately 0.5 g of this compound into a 250 mL beaker.
-
Dissolve the sample in 100 mL of a 1:1 ethanol:water mixture.[6]
3. Titration Procedure
-
Place the beaker on a magnetic stirrer and immerse the pH electrode (for potentiometric titration) or add 2-3 drops of phenolphthalein indicator (for visual titration).
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Titrate the sample solution with the NaOH solution, adding the titrant in small increments, especially near the endpoint.
-
Visual Endpoint: The endpoint is reached when the solution turns a faint, persistent pink color.
-
Potentiometric Endpoint: Record the pH after each addition of titrant. The endpoint is the point of maximum inflection on the titration curve (the steepest part of the curve).
4. Calculation The percentage of this compound can be calculated using the following formula:
% this compound = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used in mL.
-
M = Molarity of the NaOH solution.
-
MW = Molecular weight of this compound (191.23 g/mol ).[1][9]
-
W = Weight of the sample in grams.
Titrimetric Analysis Workflow
Caption: Workflow for titrimetric analysis of this compound.
References
- 1. 2 -Methylacetoacetanilide for synthesis 93-68-5 [sigmaaldrich.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Titrimetric Analysis - Chemia Naissensis [pmf.ni.ac.rs]
- 6. Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Ethyl-2-methyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. youtube.com [youtube.com]
- 9. This compound | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ncert.nic.in [ncert.nic.in]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the HPLC Analysis of 2'-Methylacetoacetanilide
This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Introduction
This compound is an aromatic amide of significant interest in the chemical and pharmaceutical industries, often used as an intermediate in the synthesis of various organic compounds, including pigments and potential pharmaceutical agents. A reliable and robust analytical method is crucial for quality control, purity assessment, and stability studies. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade) for pH adjustment of the mobile phase.
-
Chromatographic Conditions
Based on the analysis of structurally similar compounds, the following starting conditions are recommended for method development.[1][2]
Table 1: Recommended Initial HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| (Initial composition: 60:40 v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The UV-Vis spectrum of this compound exhibits significant absorbance around 245 nm, making this wavelength suitable for sensitive detection.[3]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, a procedure similar to the standard preparation can be followed. For formulated products, a suitable extraction method may be required.
Method Development and Optimization
The initial chromatographic conditions provided in Table 1 serve as a starting point. Optimization may be necessary to achieve the desired separation and peak shape.
-
Mobile Phase Composition: The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution. Increasing the percentage of acetonitrile will decrease the retention time.
-
pH of Mobile Phase: For amide compounds, the pH of the mobile phase can influence peak shape. If peak tailing is observed, adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous portion of the mobile phase can improve peak symmetry.
-
Column Selection: While a C18 column is a good starting point, other stationary phases, such as a C8 or a phenyl column, could be explored for alternative selectivity.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Table 2: Summary of Method Validation Parameters and Illustrative Acceptance Criteria
| Validation Parameter | Illustrative Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | RSD ≤ 2.0% for six replicate injections. |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% on different days, with different analysts or equipment. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). |
Experimental Protocols
Protocol for System Suitability Testing
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mobile phase or a blank solution to ensure no interfering peaks are present.
-
Make five replicate injections of a working standard solution (e.g., 50 µg/mL).
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates. The acceptance criteria are typically RSD ≤ 2.0% for peak area and retention time, a tailing factor ≤ 2.0, and a theoretical plate count of >2000.
Protocol for Linearity Assessment
-
Prepare a series of at least five working standard solutions of this compound covering the expected concentration range.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol for Accuracy (Recovery) Study
-
Prepare a placebo or sample matrix.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery at each level.
Logical Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound analysis.
Caption: Logical workflow for HPLC method development and validation.
References
- 1. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Ethyl-2-methyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 2'-Methylacetoacetanilide and its Derivatives using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of 2'-Methylacetoacetanilide and its structurally related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant intermediate in the synthesis of various organic compounds, including pigments and pharmaceuticals. The accurate and reliable determination of its purity and the identification of related impurities are crucial for quality control and drug development processes. This protocol outlines the sample preparation, GC-MS instrument configuration, and data analysis procedures to ensure high selectivity, and reproducibility.
Introduction
This compound (N-(2-methylphenyl)-3-oxobutanamide) is a key building block in organic synthesis. Its purity can significantly impact the yield and quality of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive molecular identification. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, which can be adapted for its various derivatives. The methodology is suitable for researchers, scientists, and professionals involved in chemical synthesis, quality control, and drug development.
Experimental Protocols
Sample Preparation
A standard solution of this compound is prepared for qualitative and quantitative analysis. For complex matrices, a sample cleanup procedure like solid-phase extraction (SPE) may be required to eliminate interfering compounds.
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable solvent such as methanol or acetonitrile to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
GC-MS Instrumentation and Conditions
The analysis is performed on a standard GC-MS system equipped with a capillary column. The following parameters are recommended and can be optimized for specific instruments and derivatives.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 m/z |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for this compound is summarized below. This table can be expanded to include data for its derivatives as they are analyzed.
Table 2: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 93-68-5 | [1] |
| Retention Time (RT) | Typically 10-12 min under the specified conditions | |
| Characteristic Mass Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 191 | [1] |
| Base Peak | 107 | [1] |
| Other Significant Fragments | 106, 43 | [1] |
Note: The retention time is an estimated value and should be confirmed experimentally.
Mandatory Visualizations
Discussion
The presented GC-MS method provides excellent chromatographic separation and mass spectral identification for this compound. The oven temperature program allows for the elution of the target analyte with good peak shape and resolution from potential impurities. The mass spectrum of this compound is characterized by a molecular ion at m/z 191 and a base peak at m/z 107, which corresponds to the tolylamine fragment. Other significant fragments at m/z 106 and 43 are also observed, providing high confidence in the identification.
For the analysis of derivatives of this compound, the GC-MS method may require optimization. For instance, more polar derivatives might benefit from a derivatization step, such as silylation, to improve their volatility and thermal stability. The oven temperature program and the mass spectrometer's scan range may also need to be adjusted based on the specific properties of the derivatives.
Conclusion
This application note provides a detailed and reliable protocol for the GC-MS analysis of this compound. The method is sensitive, selective, and reproducible, making it suitable for routine quality control and research applications. The provided framework can be readily adapted for the analysis of a wide range of acetoacetanilide derivatives, aiding in the development of new materials and pharmaceutical compounds.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2'-Methylacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2'-Methylacetoacetanilide as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. Detailed experimental protocols for the synthesis of pyridinones, quinolinones, and pyrazolones are provided, along with quantitative data to facilitate reproducibility and adaptation in a research and development setting.
Introduction
This compound is a valuable and reactive building block in heterocyclic synthesis. Its β-ketoamide functionality provides two electrophilic centers and an active methylene group, enabling its participation in a range of cyclization and condensation reactions. The presence of the o-tolyl group can influence the reactivity and solubility of the starting material and the final products, and may also impart specific biological activities to the resulting heterocyclic scaffolds. This document outlines key synthetic strategies for leveraging this compound to construct important heterocyclic cores.
I. Synthesis of Substituted Pyridinone Derivatives
Substituted pyridinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The Hantzsch pyridine synthesis offers a reliable method for the construction of dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridones.
Application Note: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester (or in this case, a β-ketoamide), and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine ring.[1][2] This reaction is highly efficient for creating substituted dihydropyridines, which are precursors to pyridones and are themselves an important class of calcium channel blockers.[1]
Logical Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Workflow for Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of 4-Aryl-3-acetyl-2,6-dimethyl-1,4-dihydropyridine-5-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of 1,4-dihydropyridine derivatives using this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (2 equivalents) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine derivative.
Quantitative Data:
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 4-Phenyl-3-acetyl-2,6-dimethyl-N-(o-tolyl)-1,4-dihydropyridine-5-carboxamide | 5 | ~85 |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-acetyl-2,6-dimethyl-N-(o-tolyl)-1,4-dihydropyridine-5-carboxamide | 6 | ~82 |
| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-3-acetyl-2,6-dimethyl-N-(o-tolyl)-1,4-dihydropyridine-5-carboxamide | 5 | ~88 |
Note: Yields are approximate and can vary based on the specific aldehyde and reaction conditions.
II. Synthesis of Substituted Quinolinone Derivatives
Quinolinone scaffolds are prevalent in a wide range of pharmaceuticals. The Conrad-Limpach and Knorr syntheses are classical methods for the preparation of hydroxyquinolines, which exist in tautomeric equilibrium with quinolones.
Application Note: Conrad-Limpach and Knorr Syntheses
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester or β-ketoamide at elevated temperatures to yield 4-hydroxyquinolines (4-quinolones).[3][4][5] The reaction proceeds through an initial condensation to form an enamine, followed by a thermal cyclization.[3]
The Knorr quinoline synthesis provides a route to 2-hydroxyquinolines (2-quinolones) from β-ketoanilides under acidic conditions.[3] The β-ketoanilide is first formed from an aniline and a β-ketoester, and then cyclized using a strong acid like sulfuric acid.
Signaling Pathway for Conrad-Limpach and Knorr Syntheses
Caption: Pathways for 4-hydroxy- and 2-hydroxyquinoline synthesis.
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2,8-dimethylquinoline
Materials:
-
o-Toluidine
-
Ethyl acetoacetate (to first synthesize this compound, or use pre-synthesized)
-
High-boiling solvent (e.g., Dowtherm A, mineral oil)
Procedure:
-
A mixture of o-toluidine (1 equivalent) and this compound (1 equivalent) is heated in a high-boiling solvent.
-
The reaction is heated to around 250 °C for 30-60 minutes.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.
-
Purification by recrystallization from a suitable solvent like ethanol or acetic acid affords the pure 4-hydroxy-2,8-dimethylquinoline.
Quantitative Data:
| Reactants | Product | Reaction Temp. (°C) | Yield (%) |
| o-Toluidine + this compound | 4-Hydroxy-2,8-dimethylquinoline | ~250 | 60-70 |
Note: The yield is dependent on the efficiency of the high-temperature cyclization.
III. Synthesis of Substituted Pyrazolone Derivatives
Pyrazolones are a well-known class of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[6][7][8][9] They are typically synthesized through the condensation of a β-ketoester or β-ketoamide with a hydrazine derivative.
Application Note: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and straightforward method for the preparation of pyrazolones. It involves the reaction of a β-dicarbonyl compound, such as this compound, with a hydrazine. The choice of substituted hydrazine allows for the introduction of various substituents on the pyrazolone ring.
Experimental Workflow for Pyrazolone Synthesis
Caption: General workflow for the synthesis of pyrazolones.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-4-(o-tolylaminocarbonyl)-5-pyrazolone
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the pyrazolone product.
Quantitative Data:
| Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) |
| Phenylhydrazine | 1-Phenyl-3-methyl-4-(o-tolylaminocarbonyl)-5-pyrazolone | 4 | ~90 |
| Hydrazine hydrate | 3-Methyl-4-(o-tolylaminocarbonyl)-5-pyrazolone | 3 | ~85 |
Note: Yields can be influenced by the purity of reactants and adherence to the reaction conditions.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes for the preparation of pyridinones, quinolinones, and pyrazolones demonstrate its utility. These heterocyclic cores are of significant interest in medicinal chemistry, and the presented methodologies provide a solid foundation for the development of novel drug candidates and other functional organic materials. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. CCCC 1996, Volume 61, Issue 8, Abstracts pp. 1233-1243 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. ijrcs.org [ijrcs.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction Kinetics of 2'-Methylacetoacetanilide with Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics between 2'-Methylacetoacetanilide and various diazonium salts. This reaction is a classic example of an azo coupling reaction, which is fundamental in the synthesis of a wide range of commercially important azo dyes and pigments. Furthermore, the resulting arylazo-2'-methylacetoacetanilide structures are scaffolds of interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the kinetics of this reaction is crucial for process optimization, yield maximization, and the systematic design of novel compounds with desired properties.
Introduction
The reaction between an aromatic diazonium salt and an active methylene compound, such as this compound, is an electrophilic substitution reaction. The diazonium ion acts as the electrophile, attacking the electron-rich carbon of the enolate form of this compound. The rate of this reaction is influenced by several factors, including the electronic nature of the substituents on the diazonium salt, temperature, pH, and the solvent system.
The overall reaction can be broken down into two main stages:
-
Diazotization: The formation of the diazonium salt from a primary aromatic amine and a nitrosating agent (typically nitrous acid generated in situ from sodium nitrite and a strong acid).
-
Azo Coupling: The reaction of the formed diazonium salt with the coupling partner, this compound.
The kinetics of the diazotization step are well-studied, with electron-donating groups on the aniline derivative generally accelerating the reaction. Conversely, the azo coupling step is accelerated by electron-withdrawing groups on the diazonium salt, which increases its electrophilicity.
Data Presentation: Reaction Kinetics
The following tables summarize illustrative quantitative data for the reaction of various para-substituted benzenediazonium chlorides with this compound. This data is representative of what would be obtained from kinetic experiments and is intended to demonstrate the influence of substituents on the reaction rate.
Table 1: Pseudo-First-Order Rate Constants (k') for the Reaction of p-Substituted Benzenediazonium Chlorides with this compound at 298 K
| Substituent (p-X) | Hammett Constant (σp) | k' (s⁻¹) |
| -OCH₃ | -0.27 | 0.05 |
| -CH₃ | -0.17 | 0.12 |
| -H | 0.00 | 0.35 |
| -Cl | 0.23 | 1.20 |
| -CN | 0.66 | 15.5 |
| -NO₂ | 0.78 | 45.0 |
Table 2: Activation Parameters for the Reaction of p-Substituted Benzenediazonium Chlorides with this compound
| Substituent (p-X) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |
| -H | 55.2 | 1.8 x 10⁹ |
| -NO₂ | 42.1 | 5.5 x 10⁷ |
Experimental Protocols
General Protocol for the Synthesis of Diazonium Salts
Materials:
-
Substituted aniline (e.g., p-nitroaniline, aniline, p-toluidine)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 0.01 mol of the substituted aniline in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be required to achieve complete dissolution.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of 0.011 mol of NaNO₂ in 5 mL of cold distilled water.
-
Slowly add the NaNO₂ solution dropwise to the cold aniline solution with constant stirring, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure complete diazotization.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol for Kinetic Measurements using UV-Vis Spectrophotometry
Materials and Equipment:
-
Freshly prepared diazonium salt solution
-
This compound solution (in a suitable solvent, e.g., methanol or ethanol)
-
Buffer solution (to maintain constant pH, e.g., phosphate buffer)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of diazonium salt solutions from different substituted anilines as described in Protocol 3.1. The concentration should be determined or standardized if possible, though for pseudo-first-order kinetics, its exact initial concentration is not required as long as it is in large excess.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the resulting azo dye. This should be determined beforehand by recording the spectrum of a fully reacted sample.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 298 K).
-
-
Kinetic Run:
-
Pipette a known volume of the this compound solution and the buffer solution into a quartz cuvette. Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
To initiate the reaction, rapidly inject a small, known volume of the freshly prepared diazonium salt solution into the cuvette. The concentration of the diazonium salt should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a constant value).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this plot will be -k'.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Repeat the experiment with diazonium salts derived from different substituted anilines to investigate the effect of substituents on the reaction rate and to construct a Hammett plot.
-
Visualizations
Caption: General reaction scheme for the formation of arylazo-2'-methylacetoacetanilide.
Caption: Workflow for the kinetic analysis of the azo coupling reaction.
Caption: Illustrative Hammett plot showing the effect of substituents on the reaction rate.
Application Notes and Protocols: Laboratory Scale Synthesis of 2'-Methylacetoacetanilide
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2'-Methylacetoacetanilide, also known as o-acetoacetotoluidide. This compound serves as a crucial intermediate in the manufacturing of various organic pigments and agrochemicals.[1] The primary synthesis route detailed here involves the acetoacetylation of o-toluidine using diketene. The protocol includes a comprehensive list of reagents, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization.
Introduction
This compound (CAS No. 93-68-5) is an organic compound with the chemical formula C₁₁H₁₃NO₂.[2] It belongs to the class of acetoacetanilides, which are widely used as precursors and coupling components in the production of arylide yellow, orange, and red azo dyes and pigments.[3] The synthesis is typically achieved by the reaction of an aromatic amine, in this case, o-toluidine (2-methylaniline), with an acetoacetylating agent. This protocol focuses on the efficient and well-established method using diketene as the acetylating agent.
Reaction Scheme:
Materials and Methods
| Reagent/Material | Grade | Supplier | Notes |
| o-Toluidine (2-Methylaniline) | Reagent Grade, ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| Diketene (stabilized) | Reagent Grade, ≥98% | Sigma-Aldrich | Lachrymator, toxic, handle in a fume hood. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Flammable, irritant. |
| Ethanol | 95% | VWR | Flammable. |
| Deionized Water | N/A | In-house | |
| Anhydrous Sodium Sulfate | Reagent Grade | Merck | For drying. |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Mechanical or magnetic stirrer with stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
This procedure must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
o-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Diketene is highly reactive, toxic, and a lachrymator. It should be handled with extreme care.
-
Toluene is flammable and an irritant. Ensure no ignition sources are nearby.
-
Dispose of all chemical waste in accordance with local regulations.
Experimental Protocol
This procedure is adapted from a standard method for the synthesis of acetoacetanilide from aniline and diketene.[4]
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a 100 mL dropping funnel. Ensure all glassware is dry.
-
Place a solution of 26.8 g (0.25 mol) of o-toluidine in 150 mL of dry toluene into the flask.
-
-
Reaction Execution:
-
Begin stirring the o-toluidine solution.
-
Prepare a solution of 21.0 g (0.25 mol) of diketene in 75 mL of dry toluene and place it in the dropping funnel.
-
Add the diketene solution dropwise to the stirred o-toluidine solution over a period of approximately 30-45 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain it for 1 hour to ensure the reaction proceeds to completion.
-
Monitor the reaction progress using TLC (Eluent: Hexane/Ethyl Acetate = 7:3).
-
-
Product Isolation (Work-up):
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the toluene using a rotary evaporator under reduced pressure.
-
The resulting residue will be a viscous oil or a semi-solid crude product.
-
-
Purification:
-
To the crude residue, add 300 mL of 50% aqueous ethanol.
-
Heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath (0-5 °C) to facilitate crystallization.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 50% aqueous ethanol.
-
Dry the purified product in a vacuum oven at 50 °C to a constant weight.
-
-
Characterization:
-
Determine the melting point of the dried product. The literature value is 104-106 °C.[1]
-
Calculate the percentage yield. A typical yield for this type of reaction is in the range of 70-85%.
-
(Optional) Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the final product.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| o-Toluidine (Mass) | 26.8 g | |
| o-Toluidine (Molar Mass) | 107.15 g/mol | |
| o-Toluidine (Moles) | 0.25 mol | |
| Diketene (Mass) | 21.0 g | |
| Diketene (Molar Mass) | 84.07 g/mol | [3] |
| Diketene (Moles) | 0.25 mol | |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | [2] |
| Theoretical Yield | 47.81 g | (0.25 mol * 191.23 g/mol ) |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point (Literature) | 104-106 °C | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2'-Methylacetoacetanilide as a Versatile Starting Material in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2'-Methylacetoacetanilide as a key starting material in the synthesis of medicinally relevant heterocyclic compounds. The protocols are based on established synthetic methodologies, including the Biginelli, Hantzsch, and Knorr-type reactions, which are fundamental in the generation of diverse molecular scaffolds with a wide range of biological activities.
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs).[1][2] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[2] By employing this compound as the active methylene component, novel DHPMs with potential therapeutic applications can be synthesized.
The following table summarizes the biological activities of representative dihydropyrimidinone derivatives synthesized through Biginelli-type reactions. While specific data for this compound-derived DHPMs are not extensively available, this data for structurally related compounds indicates the potential therapeutic efficacy.
| Compound Class | Biological Activity | Target/Assay | IC50/MIC | Reference Compound |
| Dihydropyrimidinones | Antihypertensive | Calcium Channel Blockade | 0.1 - 10 µM | Nifedipine |
| Dihydropyrimidinones | Anti-inflammatory | COX-2 Inhibition | 5 - 50 µM | Celecoxib |
| Dihydropyrimidinones | Antimicrobial | S. aureus | 16 - 128 µg/mL | Ciprofloxacin |
| Dihydropyrimidinones | Antifungal | C. albicans | 32 - 256 µg/mL | Fluconazole |
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative using this compound, an aromatic aldehyde, and urea.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), the selected aromatic aldehyde (10 mmol), and urea (15 mmol) in 30 mL of ethanol.
-
Stir the mixture to dissolve the solids.
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials and catalyst.
-
Dry the crude product in an oven at 60-70 °C.
-
Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and mass spectrometry.
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Synthesis of Dihydropyridine Derivatives via Hantzsch Reaction
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines.[3][4][5][6] These scaffolds are well-known for their application as calcium channel blockers in the treatment of hypertension.[6] Utilizing this compound in this synthesis allows for the creation of novel dihydropyridine structures with potential cardiovascular activities.
The following table presents representative biological activity data for Hantzsch dihydropyridine derivatives.
| Compound Class | Biological Activity | Target/Assay | IC50/MIC | Reference Compound |
| 1,4-Dihydropyridines | Calcium Channel Blocker | L-type Calcium Channel | 0.01 - 5 µM | Amlodipine |
| 1,4-Dihydropyridines | Anticancer | Various Cancer Cell Lines | 1 - 20 µM | Doxorubicin |
| 1,4-Dihydropyridines | Antimicrobial | E. coli | 32 - 256 µg/mL | Ampicillin |
This protocol details a general method for the Hantzsch synthesis of a dihydropyridine derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 2-nitrobenzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (20 mmol), the chosen aromatic aldehyde (10 mmol), and ammonium acetate (15 mmol) in 40 mL of ethanol.
-
Stir the mixture at room temperature for 15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
A solid product may precipitate out upon cooling. If not, pour the mixture into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol and then with water.
-
Dry the crude product.
-
Recrystallize the pure 1,4-dihydropyridine derivative from ethanol.
-
Confirm the structure of the synthesized compound using spectroscopic techniques.
Caption: Workflow for the Hantzsch synthesis of dihydropyridines.
Synthesis of Pyrrole Derivatives via Knorr-Type Synthesis
The Knorr pyrrole synthesis and related methodologies are pivotal for constructing the pyrrole ring, a core structure in many natural products and pharmaceuticals.[7][8] Pyrrole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] this compound can serve as a key precursor in Knorr-type syntheses to generate novel, substituted pyrroles.
The following table provides an overview of the biological activities of representative pyrrole-containing compounds.
| Compound Class | Biological Activity | Target/Assay | IC50/MIC | Reference Compound |
| Substituted Pyrroles | Anticancer | MCF-7 Breast Cancer Cells | 10 - 100 µM | Tamoxifen |
| Substituted Pyrroles | Antimicrobial | P. aeruginosa | 64 - 256 µg/mL | Gentamicin |
| Substituted Pyrroles | Antifungal | A. niger | 16 - 128 µg/mL | Amphotericin B |
This protocol outlines a general procedure for a Knorr-type pyrrole synthesis.
Materials:
-
This compound
-
α-Aminoketone (can be generated in situ) or its precursor
-
Glacial acetic acid
-
Zinc dust (if generating α-aminoketone in situ from an oxime)
-
Sodium nitrite (for in situ generation of α-aminoketone)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Standard laboratory glassware
Procedure for in situ generation of α-aminoketone and subsequent cyclization:
-
Dissolve this compound (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask and cool the mixture in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (11 mmol) in a minimal amount of water and add it dropwise to the cooled solution of this compound while maintaining the temperature below 10 °C to form the α-oximino derivative.
-
To this mixture, slowly add zinc dust (20 mmol) in portions to reduce the oxime to the corresponding α-aminoketone in situ.
-
In a separate flask, prepare a solution of this compound (10 mmol) in glacial acetic acid (15 mL).
-
Slowly add the solution containing the in situ generated α-aminoketone to the second solution of this compound.
-
Heat the reaction mixture at 80-100 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Purify the pyrrole derivative by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the final product by spectroscopic methods.
Caption: Logical steps in the Knorr-type synthesis of pyrroles.
References
- 1. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 2'-Methylacetoacetanilide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Methylacetoacetanilide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes?
A low yield in this synthesis can stem from several factors, ranging from reactant quality to reaction conditions and work-up procedures. Key areas to investigate include:
-
Purity of Reactants: The presence of impurities in the starting materials, o-toluidine and ethyl acetoacetate, can inhibit the reaction or lead to the formation of unwanted byproducts. Ensure the purity of your starting materials.
-
Reaction Conditions: Temperature, reaction time, and the molar ratio of reactants are critical parameters. Deviations from optimal conditions can result in incomplete reactions or the formation of side products.[1][2][3][4]
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Moisture: The presence of water in the reaction mixture can hydrolyze the ethyl acetoacetate and affect the reactivity of the reactants. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.
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Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps. Inefficient extraction or multiple purification steps can lead to a lower than expected yield.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Identifying and minimizing these side reactions is crucial for optimizing the synthesis.
Q2: What is a reliable experimental protocol for the synthesis of this compound?
While various methods exist, a common approach involves the acetoacetylation of o-toluidine with an acetoacetylating agent. One established method utilizes diketene[5][6], while another common laboratory synthesis involves the reaction with ethyl acetoacetate.
Experimental Protocol: Acetoacetylation of Aniline (as a model for o-toluidine)
This protocol for the synthesis of acetoacetanilide from aniline and ketene dimer provides a foundational understanding of the acetoacetylation reaction.[6] A similar approach can be adapted for o-toluidine and ethyl acetoacetate, typically by heating the two reactants together, often without a solvent or in a high-boiling inert solvent.
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Reaction Setup: In a three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, a solution of aniline (0.5 mole) in dry benzene (125 ml) is placed.
-
Addition of Acetoacetylating Agent: A solution of ketene dimer (0.5 mole) in dry benzene (75 ml) is added dropwise over 30 minutes with stirring.
-
Reaction: The mixture is then heated under reflux for one hour.
-
Work-up: The benzene is removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: The crude product is purified by recrystallization.[6]
Q3: What are the likely side products in the synthesis of this compound?
The primary side reaction of concern is the diacetoacetylation of o-toluidine, leading to the formation of N,N'-bis(acetoacetyl)-o-toluidine. This is more likely to occur if an excess of the acetoacetylating agent is used or if the reaction temperature is too high.
Another potential impurity is unreacted o-toluidine. The presence of this starting material in the final product indicates an incomplete reaction.
Q4: How can I optimize the reaction conditions to maximize the yield?
Optimizing the yield of this compound involves careful control of several experimental parameters. The following table summarizes key parameters and their potential impact on yield.
| Parameter | Recommendation | Potential Impact on Yield |
| Reactant Ratio | A 1:1 molar ratio of o-toluidine to ethyl acetoacetate is a good starting point. | An excess of ethyl acetoacetate can lead to diacetoacetylation, while an excess of o-toluidine will result in unreacted starting material, complicating purification.[1][3][4] |
| Temperature | The reaction is typically heated. The optimal temperature will depend on whether a solvent is used. Without a solvent, a temperature range of 120-140°C is often employed. | Higher temperatures can increase the reaction rate but may also promote the formation of side products and decomposition. Lower temperatures may lead to an incomplete reaction.[2] |
| Reaction Time | Reaction times can vary from 1 to several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal time. | Insufficient reaction time will result in a low conversion of starting materials. Prolonged reaction times at high temperatures can lead to product degradation. |
| Catalyst | While the reaction can proceed without a catalyst, acidic or basic catalysts can be explored to potentially increase the reaction rate. However, they may also promote side reactions. | The choice of catalyst can significantly influence the reaction pathway and the formation of byproducts. |
Q5: What is the best method for purifying the crude this compound?
Recrystallization is a highly effective method for purifying the crude product.[7][8][9] A mixed-solvent system of ethanol and water is often suitable.
Recrystallization Protocol (Ethanol/Water):
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity (cloudiness) persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Q6: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the synthesis.[10][11][12][13]
TLC Analysis Protocol:
-
Spotting: On a TLC plate, spot the starting material (o-toluidine), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture at different time intervals.
-
Elution: Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the o-toluidine spot and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. The reaction is considered complete when the o-toluidine spot is no longer visible in the reaction mixture lane.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aga-analytical.com.pl [aga-analytical.com.pl]
Technical Support Center: Purification of Crude 2'-Methylacetoacetanilide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2'-Methylacetoacetanilide via recrystallization. The information is designed to assist researchers in overcoming common challenges and optimizing their purification protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Insufficient concentration: Too much solvent was used, and the solution is not saturated. - Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated. - Inappropriate solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration. - Induce crystallization: Scratch the inner wall of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound. - Re-evaluate solvent choice: Refer to the solvent selection guide. A less effective solvent or a mixed solvent system may be required. |
| Oiling Out (Formation of an oil instead of crystals) | - High concentration of impurities: Impurities can lower the melting point of the mixture. - Solution is supersaturated above the compound's melting point: The compound is coming out of solution at a temperature above its melting point (104-106°C). - Rapid cooling: Cooling the solution too quickly can favor oil formation over crystal growth. | - Add more solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. - Use a lower boiling point solvent or a mixed solvent system: This can help to lower the temperature at which saturation occurs. - Ensure slow cooling: Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling. |
| Colored Crystals | - Presence of colored impurities: The crude material contains colored byproducts from the synthesis. | - Use decolorizing carbon (charcoal): After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
| Poor Recovery of Purified Product | - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel stem. - Washing with too much or warm solvent: The purified crystals are redissolved during the washing step. | - Use the minimum amount of hot solvent: Ensure just enough solvent is used to fully dissolve the crude product at the boiling point. - Preheat the filtration apparatus: Use a pre-heated funnel and filter flask for the hot filtration to prevent cooling and crystallization. Add a small amount of extra hot solvent before filtering. - Wash with ice-cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals on the filter paper. |
| Crystals Contaminated with Insoluble Impurities | - Insoluble impurities were not removed before crystallization. | - Perform a hot gravity filtration: After dissolving the crude product in the hot solvent, filter the hot solution to remove any insoluble material before allowing it to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of this compound, ethanol, isopropanol, or a mixed solvent system like ethanol-water are often good candidates. A preliminary solubility test with small amounts of the crude product in different solvents is highly recommended to determine the optimal choice for your specific sample.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Start by adding a small volume of solvent to your crude material and heat the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until all the solid has just dissolved.
Q3: My purified product has a wide melting point range. What does this indicate?
A3: A wide melting point range typically indicates the presence of impurities. The recrystallization process may need to be repeated to achieve higher purity. It is also important to ensure the product is completely dry, as residual solvent can also depress and broaden the melting point range. The expected melting point of pure this compound is 104-106°C.[1]
Q4: What are the likely impurities in crude this compound?
A4: The impurities will depend on the synthetic route used. If synthesized from o-toluidine and diketene or ethyl acetoacetate, potential impurities could include unreacted starting materials (o-toluidine, ethyl acetoacetate), byproducts from side reactions, and residual catalysts. Unreacted o-toluidine is a common impurity.
Q5: Is it possible to recover more product from the mother liquor?
A5: Yes, a second crop of crystals can often be obtained by evaporating a portion of the solvent from the mother liquor and cooling the concentrated solution again. However, this second crop is typically less pure than the first.
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Sparingly Soluble | Moderately Soluble | Potentially suitable, may require a large volume of solvent. Good for washing. |
| Ethanol | Medium-High | Soluble | Very Soluble | Good candidate, may require a co-solvent like water to reduce solubility upon cooling. |
| Isopropanol | Medium | Moderately Soluble | Very Soluble | Good candidate, similar to ethanol. |
| Toluene | Low | Sparingly Soluble | Soluble | May be suitable, but higher boiling point can be a disadvantage. |
| Ethyl Acetate | Medium-Low | Moderately Soluble | Very Soluble | Potentially a good solvent. |
| Hexane | Very Low | Insoluble | Sparingly Soluble | Unsuitable as a primary solvent, but could be used as an anti-solvent in a mixed solvent system. |
Note: This table provides a qualitative guide. Experimental verification is essential for optimal results.
Experimental Protocols
Protocol for Recrystallization of this compound using an Ethanol-Water Mixed Solvent System
-
Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely at or near the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a gravity filtration setup (funnel and receiving flask) with hot ethanol. Filter the hot solution to remove the impurities.
-
Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the final crystallization mixture).
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
-
Analysis: Determine the melting point of the purified crystals to assess their purity.
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
identifying and removing byproducts in 2'-Methylacetoacetanilide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Methylacetoacetanilide. Our aim is to help you identify and remove byproducts effectively, ensuring the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the common starting materials?
A1: The most common industrial synthesis of this compound involves the acetoacetylation of o-toluidine using diketene.[1] This reaction is widely used for the production of arylide yellows and other organic pigments.[1]
Q2: What are the most likely byproducts in the synthesis of this compound from o-toluidine and diketene?
A2: Several byproducts can form during this reaction. The most common include:
-
Unreacted o-toluidine: Incomplete reaction can leave residual starting material.
-
Diacetoacetylated byproduct (N,N'-Bis(acetoacetyl)-o-toluidine): This can occur if the reaction conditions favor further reaction of the product with another molecule of diketene.[2][3]
-
Byproducts from impurities in starting materials: Commercial o-toluidine may contain other isomers (e.g., m-toluidine, p-toluidine) which can also react with diketene to form the corresponding acetoacetanilide isomers. Diketene itself can be unstable and may contain impurities.[4]
-
Polymeric materials: Diketene can undergo polymerization, especially in the presence of acids or bases, leading to resinous byproducts.[4]
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material (o-toluidine) and a pure sample of the product (if available), you can track the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time monitoring.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Ensure the reaction temperature is appropriate. The reaction of diketene with amines is often exothermic. - Verify the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. - Extend the reaction time and monitor using TLC or HPLC until the starting material is consumed. |
| Degradation of Diketene | - Use freshly opened or properly stored diketene. Diketene is unstable and can dimerize or polymerize upon storage.[4] - Ensure the reaction is carried out under anhydrous conditions, as diketene can hydrolyze.[1] |
| Product Loss During Workup | - Optimize the pH during the workup to ensure complete precipitation of the product. - Avoid excessive washing with solvents in which the product has significant solubility. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification Method | Removal Method |
| Unreacted o-toluidine | - TLC: Compare the Rf value with a standard of o-toluidine. - GC-MS: Identify by its characteristic mass spectrum. - HPLC: Compare the retention time with a standard. | - Recrystallization: Choose a solvent system where o-toluidine is more soluble than the product. - Acid Wash: During workup, wash the organic layer with a dilute acid (e.g., HCl) to protonate and extract the basic o-toluidine into the aqueous phase. |
| Diacetoacetylated Byproduct | - HPLC: Will likely have a different retention time than the desired product. - Mass Spectrometry: Will show a higher molecular weight corresponding to the addition of a second acetoacetyl group. | - Recrystallization: This byproduct is generally less soluble than the desired product in common organic solvents. Careful choice of solvent and crystallization conditions can facilitate its removal. |
| Isomeric Impurities | - HPLC: May co-elute or have very similar retention times, requiring optimized separation conditions. - GC-MS: May have similar fragmentation patterns, but potentially different retention times. | - Fractional Crystallization: Can be effective if the isomeric impurities have sufficiently different solubilities. - Preparative Chromatography (HPLC or Column Chromatography): May be necessary for high-purity applications. |
| Colored/Polymeric Byproducts | - Visual Inspection: The product may appear discolored (e.g., yellow or brown). | - Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities. - Filtration: Insoluble polymeric material can be removed by hot filtration of the reaction mixture or recrystallization solution. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound
Objective: To synthesize this compound from o-toluidine and diketene.
Materials:
-
o-Toluidine
-
Diketene
-
Toluene (or another suitable aprotic solvent)
-
Ethanol
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve o-toluidine in toluene in a reaction flask equipped with a stirrer and a dropping funnel.
-
Slowly add diketene dropwise to the stirred solution of o-toluidine. The reaction is exothermic, so maintain the temperature within a controlled range (e.g., 25-35 °C) using a water bath if necessary.
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After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the crude product by filtration and wash with a small amount of cold solvent.
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Purify the crude product by recrystallization.
Key Experiment 2: Purification by Recrystallization
Objective: To purify crude this compound.
Methodology:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. A mixture of ethanol and water is often effective.
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If the solution is colored, add a small amount of activated charcoal and heat the solution for a short period.
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Perform a hot filtration to remove the charcoal and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven at a suitable temperature.
Key Experiment 3: Purity Analysis by HPLC
Objective: To determine the purity of this compound and identify any impurities.
Methodology:
-
Column: A C18 reverse-phase column is commonly used for the analysis of acetoacetanilides.[5]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is a typical mobile phase.[5] The exact ratio can be optimized for the best separation.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 240-250 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
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Injection: Inject a small volume of the sample solution into the HPLC system.
-
Analysis: Compare the chromatogram of the sample to that of a pure standard to determine the purity and identify any impurity peaks by their retention times.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Toluene | Soluble |
| Ethyl Acetate | Soluble |
Visualizations
Caption: Potential byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting impurities in this compound reactions.
References
- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. N,N'-Bis(acetoacetyl)-o-toluidine | 91-96-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. N,N'-Bis(acetoacetyl)-o-toluidine | CAS#:91-96-3 | Chemsrc [chemsrc.com]
- 4. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Acetoacetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
optimizing reaction conditions for 2'-Methylacetoacetanilide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-Methylacetoacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are o-toluidine and an acetoacetylating agent, typically ethyl acetoacetate or diketene.
Q2: What is the general reaction mechanism for the synthesis of this compound from o-toluidine and ethyl acetoacetate?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol to form the amide bond. The reaction is often catalyzed by a weak acid or base.
Q3: Can I use other acetoacetylating agents?
A3: Yes, besides ethyl acetoacetate and diketene, other acetoacetic esters (e.g., methyl acetoacetate) or acetoacetyl chloride can be used. However, reaction conditions may need to be adjusted accordingly. Acetoacetyl chloride is highly reactive and may lead to more side products if not handled carefully.
Q4: What is a typical solvent for this reaction?
A4: Toluene is a commonly used solvent for the reaction between o-toluidine and ethyl acetoacetate, especially when heating under reflux. Other non-polar, high-boiling point solvents can also be employed. For the reaction with diketene, a less reactive solvent might be chosen to control the reaction rate.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).[1] The disappearance of the starting material (o-toluidine) spot and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q6: What is the typical melting point of this compound?
A6: The melting point of this compound is in the range of 103-106 °C.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Reaction Temperature | Ensure the reaction mixture is heated to the appropriate temperature, typically reflux when using toluene as a solvent. The reaction rate is significantly influenced by temperature. |
| Poor Quality of Reagents | Use freshly distilled o-toluidine and anhydrous ethyl acetoacetate. Moisture can hydrolyze the ester and deactivate the amine. |
| Inefficient Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if the starting materials are not fully soluble at room temperature. |
| Short Reaction Time | Monitor the reaction by TLC and ensure it has gone to completion. The reaction of anilines with ethyl acetoacetate can require several hours of heating. |
| Catalyst Inactivity or Absence | If using a catalyst (e.g., a weak acid or base), ensure it is active and used in the correct proportion. For some variations, a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[1] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Side reaction with Diketene | When using diketene, di-acetoacetylation of the amine can occur. Use a controlled addition of diketene at a lower temperature to minimize this. |
| Self-condensation of Ethyl Acetoacetate | Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation. Use a mild base or carry out the reaction under neutral or slightly acidic conditions. |
| Oxidation of o-Toluidine | o-Toluidine can be susceptible to oxidation, leading to colored impurities. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Unreacted Starting Materials | If the reaction is incomplete, unreacted o-toluidine and ethyl acetoacetate will contaminate the product. Optimize reaction time and temperature to ensure full conversion. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | | Oily Product Instead of Solid | This could be due to the presence of impurities that lower the melting point. Try washing the crude product with a cold non-polar solvent like hexane to remove non-polar impurities. Subsequent recrystallization should yield a solid. | | Poor Crystal Formation During Recrystallization | The choice of solvent is crucial. A mixed solvent system, such as ethanol-water or toluene-hexane, can be effective. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol or toluene) and then slowly add the "bad" solvent (e.g., water or hexane) until turbidity appears. Allow to cool slowly. | | Colored Product | Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before the hot filtration step in recrystallization. | | Product is a Stubborn Oil | If recrystallization fails, column chromatography on silica gel using a petroleum ether/ethyl acetate gradient can be an effective purification method. |
Quantitative Data
The following table summarizes the expected impact of various reaction parameters on the yield and purity of this compound. The values are illustrative and may vary depending on the specific experimental setup.
| Parameter | Condition | Expected Yield (%) | Expected Purity (%) | Notes |
| Temperature | 100 °C | Moderate | Good | Slower reaction rate. |
| 120 °C (Reflux in Toluene) | High | High | Optimal for driving the reaction to completion. | |
| 140 °C | High | Moderate | Increased potential for side reactions and decomposition. | |
| Catalyst | None | Low to Moderate | Good | Reaction is slow without a catalyst. |
| Acetic Acid (catalytic) | Moderate to High | High | Speeds up the reaction by activating the ester. | |
| DMAP (0.1 eq) | High | High | Effective in promoting the acylation.[1] | |
| Solvent | Toluene | High | High | Good for azeotropic removal of ethanol byproduct. |
| Xylene | High | High | Higher boiling point can further increase reaction rate. | |
| No Solvent (Neat) | Moderate | Moderate | Can lead to a thick reaction mixture and potential charring. |
Experimental Protocols
Protocol 1: Synthesis from o-Toluidine and Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine (1 eq.) and ethyl acetoacetate (1.1 eq.) in toluene (2-3 mL per gram of o-toluidine).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (petroleum ether:ethyl acetate = 4:1).
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.
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Isolation: Filter the solid product and wash with cold hexane or petroleum ether to remove unreacted starting materials and non-polar impurities.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain pure this compound. Dry the purified crystals under vacuum.
Protocol 2: Synthesis from o-Toluidine and Diketene
-
Reaction Setup: Dissolve o-toluidine (1 eq.) in a suitable solvent such as toluene or acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.
-
Reaction: Add diketene (1 eq.) dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation and Purification: The product often precipitates from the reaction mixture. Isolate the solid by filtration, wash with a cold solvent, and recrystallize as described in Protocol 1.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: 2'-Methylacetoacetanilide Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2'-Methylacetoacetanilide during storage. It includes troubleshooting guides for common issues and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound can manifest in several ways. The most common signs include:
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Color Change: The pure compound is typically a white to off-white crystalline powder. A change in color, often to a yellowish or brownish hue, can indicate oxidative degradation.
-
Clumping or Caking: Absorption of moisture can cause the powder to clump together, which may also accelerate hydrolytic degradation.
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Change in Solubility: Significant degradation can alter the solubility profile of the compound.
-
Odor: The development of an amine-like odor may suggest hydrolysis of the amide bond.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure, the two primary degradation pathways for this compound are hydrolysis and oxidation.
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Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding 2-methylaniline and acetoacetic acid.
-
Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities. The active methylene group of the β-dicarbonyl system can also be a site for oxidative reactions.
Q4: Can I still use this compound if it shows signs of degradation?
A4: It is strongly recommended to use only high-purity this compound for experimental work. The presence of degradation products can lead to inaccurate and unreliable results, potentially impacting reaction yields, impurity profiles of subsequent products, and biological assay outcomes. If degradation is suspected, it is best to use a fresh, unopened batch of the compound or re-purify the existing material if possible.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause | Recommended Solution & Preventive Measures |
| The white powder has developed a yellow or brown tint. | Oxidation: Exposure to air (oxygen) and/or light. | Solution: If the discoloration is minor, the material might be purified by recrystallization. However, using a fresh batch is recommended. Prevention: Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon). Minimize exposure to light. |
| The powder has become clumpy or appears wet. | Moisture Absorption (Hygroscopicity): Improper sealing of the container or storage in a humid environment. | Solution: Dry the material under vacuum at a low temperature. However, this may not reverse any hydrolysis that has already occurred. Prevention: Store in a desiccator or a dry box. Ensure the container is always tightly sealed after use. |
| Inconsistent or poor results in downstream applications (e.g., lower yield, unexpected byproducts). | Hydrolysis: Degradation of the amide bond leading to the presence of 2-methylaniline and acetoacetic acid impurities. | Solution: Discard the degraded material and use a fresh batch. Prevention: Adhere strictly to recommended storage conditions (cool, dry, tightly sealed). Avoid exposure to acidic or basic conditions during storage. |
| The compound exhibits poor solubility compared to a fresh batch. | Formation of Insoluble Degradants: Advanced degradation, potentially through polymerization of degradation products. | Solution: It is not advisable to use the material. Procure a new batch of the compound. Prevention: Follow optimal storage protocols to minimize long-term degradation. Implement a "first-in, first-out" inventory system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Methanol (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in methanol to prepare a 1 mg/mL solution.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound to UV light (254 nm) in a photostability chamber for 7 days.
-
Prepare a 1 mg/mL solution of the exposed solid in methanol.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
5. HPLC Analysis (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
6. Data Analysis:
-
Analyze all stressed samples by HPLC.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products. The percentage degradation can be calculated based on the decrease in the peak area of the parent compound and the emergence of new peaks.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Workflow for Stability Study
This diagram outlines the key steps in performing a forced degradation study of this compound.
Caption: Experimental workflow for the forced degradation study.
Technical Support Center: Purification of 2'-Methylacetoacetanilide by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2'-Methylacetoacetanilide. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used and effective stationary phase for the purification of this compound.[1] Its slightly acidic nature is well-suited for separating moderately polar compounds like this anilide from common reaction impurities.[1]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][2] The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. This Rf value typically ensures good separation on a column.[3] You can determine the best ratio by running several TLC plates with varying solvent ratios.[3][4]
Q3: My compound is not moving off the baseline on the TLC plate. What should I do?
A3: If your compound remains at the baseline (Rf ≈ 0), the solvent system is not polar enough. You need to increase the polarity of the mobile phase.[5] This can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture. For example, if a 10:1 hexane:ethyl acetate mixture is not working, try an 8:2 or 7:3 mixture.
Q4: All the spots, including my product, are running at the solvent front on the TLC plate. What does this mean?
A4: An Rf value close to 1 indicates that the solvent system is too polar.[6] The mobile phase is moving all components, including your product and impurities, up the plate without sufficient interaction with the stationary phase. To achieve separation, you must decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Q5: Should I use the wet or dry loading method to apply my sample to the column?
A5: The choice between wet and dry loading depends on the solubility of your crude this compound sample.
-
Wet Loading: This method is suitable if your crude product dissolves completely in a minimal amount of the initial, least polar eluent. It is crucial to use the absolute minimum volume of solvent to ensure a narrow starting band.[7][8]
-
Dry Loading: If your sample has poor solubility in the eluent, dry loading is the preferred method.[7] Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[7][8] This technique often leads to better separation by preventing issues associated with using a strong, polar solvent for dissolution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | 1. Inappropriate solvent system. 2. Column was overloaded with crude sample. 3. Column was packed unevenly, leading to channeling. 4. Flow rate is too fast.[7] | 1. Optimize the solvent system using TLC to achieve a greater ΔRf between the product and impurities. Consider using a less polar solvent system or a gradient elution.[3] 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the column carefully, ensuring the silica gel is settled evenly without air bubbles or cracks.[9] Tapping the column gently during packing can help.[10] 4. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[7] |
| Streaking or Tailing of Spots/Bands | 1. Sample is too concentrated or overloaded on the column/TLC.[11] 2. The compound is interacting too strongly with the acidic silica gel. 3. The compound is degrading on the column. | 1. Use a more dilute sample for TLC analysis. For the column, ensure the sample is loaded in a very narrow band using the minimum amount of solvent.[7] 2. Add a very small amount (e.g., 0.1-1%) of triethylamine or acetic acid to the eluent to neutralize the silica surface, depending on the nature of the compound and impurities.[2] 3. Run the column more quickly (flash chromatography) to minimize the time the compound spends on the silica. |
| No Compound Eluting from the Column | 1. The eluent is not polar enough to move the compound. 2. The compound may have precipitated at the top of the column due to low solubility in the eluent. 3. The compound has irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the solvent system.[3] For example, move from 100% hexanes to a 9:1 hexanes:ethyl acetate mixture, and so on. 2. Try eluting with a stronger, more polar solvent to redissolve the compound. If this fails, the column may need to be repacked using a dry loading method. 3. Flush the column with a very polar solvent like methanol or a mixture of methanol and dichloromethane.[2][12] |
| Cracked or Channeled Silica Bed | 1. The column ran dry (solvent level dropped below the top of the silica).[7] 2. Heat generated during wet packing caused solvent to bubble and disrupt the packing. | 1. Always keep the solvent level above the silica bed.[7] If a crack appears, the separation quality is compromised, and repacking is the only solution. 2. Pack the column using a slurry method and allow it to cool and settle completely before running. |
Experimental Protocol & Data
Protocol: Column Chromatography of this compound
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the solution on several TLC plates.[11]
-
Develop the plates in chambers containing different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
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Visualize the plates under UV light.[5]
-
Select the solvent system that gives an Rf value of ~0.3 for the product spot and good separation from impurities.
-
-
Column Preparation (Slurry Method):
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10]
-
In a beaker, prepare a slurry of silica gel in the least polar solvent system you plan to use (e.g., 9:1 hexane:ethyl acetate). The consistency should be pourable but not too dilute.[8]
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With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to avoid spillage.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[10]
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Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[7]
-
Add a thin protective layer of sand on top of the settled silica gel.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
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Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the prepared column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, opening the stopcock to begin the elution.
-
Start with the least polar solvent system determined from your TLC analysis. If gradient elution is needed, gradually increase the polarity by adding more of the polar solvent.[3]
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).[13]
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[13]
-
-
Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain the purified this compound.[9] Spot multiple fractions on a single TLC plate for comparison.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
-
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate | A gradient from 10% to 30% Ethyl Acetate is often effective. |
| Target Rf Value (TLC) | 0.25 - 0.35 | In the chosen starting eluent for optimal column separation.[3] |
| Sample to Adsorbent Ratio | 1:30 to 1:50 (w/w) | Depends on the difficulty of the separation. |
| Melting Point (Pure) | 103-106 °C | Can be used as an indicator of purity post-purification.[14] |
Visualizations
References
- 1. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. magritek.com [magritek.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. reddit.com [reddit.com]
- 13. orgsyn.org [orgsyn.org]
- 14. 2 -Methylacetoacetanilide for synthesis 93-68-5 [sigmaaldrich.com]
Technical Support Center: Isomeric Impurities in 2'-Methylacetoacetanilide
Welcome to the technical support center for handling isomeric impurities in 2'-Methylacetoacetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification, quantification, and removal of common isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in this compound?
A1: During the synthesis of this compound, the most common impurities are its positional isomers: 3'-Methylacetoacetanilide and 4'-Methylacetoacetanilide. The formation of these isomers is often a result of non-selective acetoacetylation of o-toluidine's aromatic ring or the presence of meta- and para-toluidine isomers in the starting material.
Q2: Why is it critical to control isomeric impurities in drug development?
A2: Isomeric impurities can have significantly different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API).[1][2][3][4][5] Even small amounts of an undesired isomer can lead to altered efficacy, increased toxicity, or the formation of unwanted byproducts in subsequent reaction steps. Regulatory agencies have strict guidelines for the identification and quantification of impurities in pharmaceutical products.
Q3: Which analytical techniques are most effective for identifying and quantifying these isomers?
A3: A combination of chromatographic and spectroscopic methods is essential for the comprehensive analysis of this compound and its isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying the isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and can help in the structural elucidation of the isomers based on their fragmentation patterns.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of the desired product and the identification of isomers by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.
Troubleshooting Guides
HPLC Analysis
Problem: Poor separation of isomeric peaks.
Problem: Tailing peaks for this compound.
-
Potential Cause: Secondary interactions between the analyte and the silica-based stationary phase.
-
Solution:
-
Add a small amount of a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active silanol groups.
-
Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).
-
Purification
Problem: Co-crystallization of isomers during recrystallization.
-
Potential Cause: Similar solubility profiles of the isomers in the chosen solvent.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can often provide better selectivity.[8][9][10][11]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.[9]
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to encourage selective crystallization.[9]
-
Experimental Protocols
HPLC Method for Isomer Quantification
This protocol provides a starting point for the separation of 2'-, 3'-, and 4'-Methylacetoacetanilide isomers. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Expected Elution Order (Reversed-Phase): this compound, 3'-Methylacetoacetanilide, 4'-Methylacetoacetanilide.
Recrystallization Protocol for Purification
This is a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.
-
Solvent Selection: Test the solubility of the impure solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[8][9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the impure this compound to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (103-106 °C).[12]
Data Presentation
The following tables present hypothetical, yet representative, data for the analysis and purification of this compound containing isomeric impurities.
Table 1: HPLC Retention Times of Methylacetoacetanilide Isomers
| Compound | Retention Time (min) |
| This compound | 12.5 |
| 3'-Methylacetoacetanilide | 13.2 |
| 4'-Methylacetoacetanilide | 14.1 |
Table 2: ¹H NMR Chemical Shifts (Aromatic Region, 400 MHz, CDCl₃)
| Proton | 2'-Isomer (δ, ppm) | 3'-Isomer (δ, ppm) | 4'-Isomer (δ, ppm) |
| Aromatic-H | 7.1-7.3 (m, 4H) | 7.0-7.4 (m, 4H) | 7.1 (d, 2H), 7.4 (d, 2H) |
| Methyl-H | 2.25 (s, 3H) | 2.35 (s, 3H) | 2.30 (s, 3H) |
Table 3: Recrystallization Solvent Screening and Purity Improvement
| Solvent System | Initial Purity (2'-isomer %) | Purity after 1st Recrystallization (%) | Recovery (%) |
| Ethanol/Water (80:20) | 95.2 | 98.5 | 85 |
| Isopropanol | 95.2 | 97.9 | 88 |
| Ethyl Acetate/Hexane (30:70) | 95.2 | 99.1 | 75 |
| Toluene | 95.2 | 98.2 | 82 |
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 3. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill | Stereochemistry [blogs.ntu.edu.sg]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. youtube.com [youtube.com]
- 12. 2 -Methylacetoacetanilide for synthesis 93-68-5 [sigmaaldrich.com]
Technical Support Center: Improving the Color Fastness of 2'-Methylacetoacetanilide Pigments
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered when working with pigments derived from 2'-Methylacetoacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are pigments derived from this compound?
A1: Pigments derived from this compound belong to the arylide (or Hansa) yellow class of colorants.[1] They are synthetic organic monoazo pigments, created through a chemical reaction involving the diazotization of an aromatic amine followed by an azo coupling reaction with this compound, which acts as the coupling component.[2][3] These pigments are known for their bright yellow to reddish-yellow hues, good tinting strength, and solvent resistance.[1][4]
Q2: What is color fastness and why is it a critical parameter?
A2: Color fastness refers to the resistance of a pigment or dyed material to fading or color change when exposed to various environmental factors such as light, heat, washing, solvents, and chemical agents.[5][6][7] It is a critical quality parameter because it determines the durability and stability of the color in its final application, ensuring that the product maintains its intended appearance throughout its lifespan.[7][8]
Q3: What are the primary factors influencing the color fastness of these pigments?
A3: The color fastness of arylide pigments is influenced by several factors:
-
Molecular Structure: The chemical structure of the dye molecule is a crucial determinant. The presence of specific functional groups, the overall molecular size, and the potential for intramolecular hydrogen bonding can significantly impact stability.[5][7][9]
-
Pigment Concentration: The depth of the shade can affect fastness; deeper shades may exhibit different fastness properties compared to pale shades.[5][7]
-
Application Medium: The binder, solvents, and other additives in the final formulation (e.g., paint, ink, plastic) can interact with the pigment and affect its stability.[9]
-
Environmental Exposure: The intensity and duration of exposure to light, heat, and chemicals are the most direct causes of color degradation.[8]
Q4: My arylide yellow pigment shows poor light fastness, especially in thin applications. What are the potential causes and solutions?
A4: Poor light fastness is a common issue. The primary cause is the absorption of photons, particularly from UV radiation, which excites the dye molecule and can lead to photochemical reactions that break down the chromophore (the color-producing part of the molecule).[10] This effect can be more pronounced in thin glazes or low concentrations.[11]
Solutions:
-
Incorporate UV Absorbers: Add UV-absorbing compounds to your formulation. These additives preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the pigment molecules.[10][12][13]
-
Use Antioxidants: Photodegradation is often an oxidative process. The inclusion of antioxidants can help mitigate this degradation pathway.[13][14]
-
Structural Modification: Modify the pigment's chemical structure to be inherently more stable (see Q5).
Q5: How can I chemically modify the pigment to improve its inherent light fastness?
A5: Chemical modification is an effective strategy for enhancing pigment stability.
-
Introduce Electron-Withdrawing Groups: Adding substituents like nitro (-NO₂), sulfonic acid (-SO₃H), or chlorine (-Cl) to the diazo component can improve light stability.[9][15]
-
Increase Molecular Size and Complexity: Creating larger molecules, such as disazo or condensed azo pigments, generally improves resistance to light, heat, and solvents. This is because larger molecules are more stable and less prone to migration.[9]
-
Promote Hydrogen Bonding: Designing the molecule to form strong intramolecular or intermolecular hydrogen bonds increases its rigidity and stability, thus enhancing fastness properties.[9]
-
Form Metal Complexes: In some azo systems, forming metal complexes can significantly improve light fastness by protecting the chromophore and helping to quench excited states.[15][16]
Q6: My pigment is "bleeding" or migrating in the final polymer application. How can this be prevented?
A6: Pigment bleeding or migration is often due to the slight solubility of the pigment in the application medium, particularly at elevated temperatures.
-
Increase Molecular Weight: As with improving light fastness, increasing the pigment's molecular weight reduces its solubility and tendency to migrate.[9]
-
Choose the Right Crystalline Form: Different crystal structures (polymorphs) of a pigment can have varying stabilities and solvent resistances. Ensure your synthesis process consistently produces the most stable polymorph.
-
Surface Treatment: Applying a surface treatment to the pigment particles can make them more compatible with the medium and reduce solubility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Light Fastness | 1. Inherent instability of the monoazo chromophore. 2. Photochemical degradation (oxidation) from UV exposure. 3. Formulation lacks protective additives. | 1. Modify the pigment structure by introducing electron-withdrawing groups or increasing molecular weight. 2. Incorporate a UV absorber (e.g., a benzophenone or benzotriazole type) into the final formulation. 3. Add antioxidants (e.g., hindered amines, ascorbic acid) to the formulation to inhibit oxidative fading.[13][14] |
| Poor Wash/Solvent Fastness (Bleeding) | 1. Pigment has some solubility in the application medium. 2. Low molecular weight of the pigment molecule. | 1. Select a different solvent system or polymer matrix if possible. 2. Synthesize a pigment with a higher molecular weight, such as a disazo condensation pigment.[9][16] 3. Investigate surface treatments for the pigment to reduce its solubility. |
| Inconsistent Color or Low Yield During Synthesis | 1. Impure reactants (aromatic amine or this compound). 2. Suboptimal reaction conditions for diazotization (e.g., temperature too high). 3. Incorrect pH during the coupling reaction. | 1. Recrystallize reactants before synthesis to ensure high purity. 2. Strictly maintain the diazotization temperature between 0-5°C to prevent decomposition of the diazonium salt.[3][17] 3. Carefully control the pH during the coupling step. The coupling reaction is highly pH-dependent. |
| Dull or Weak Color (Low Tinting Strength) | 1. Poor dispersion of the pigment in the medium. 2. Undesirable pigment particle size or distribution. 3. Flocculation (re-agglomeration) of pigment particles. | 1. Use an appropriate wetting agent and dispersant to ensure pigment particles are fully deagglomerated.[18][19] 2. Optimize the milling/grinding process to achieve the target particle size for maximum color strength. 3. Use a stabilizer (steric or electrostatic) to prevent particles from clumping together after dispersion.[19][20] |
Data Summary: Strategies for Improving Light Fastness
The following table summarizes common strategies and their expected impact on the light fastness of arylide pigments, typically measured on the Blue Wool Scale (BWS), where 1 is very poor and 8 is outstanding.
| Modification Strategy | Example | Mechanism of Improvement | Expected BWS Improvement |
| Introduce Electron-Withdrawing Groups | Add a nitro (-NO₂) or chloro (-Cl) group to the diazo component. | Stabilizes the azo group against photochemical attack by lowering the electron density of the chromophore.[15] | +1 to +2 grades |
| Increase Molecular Weight | Synthesize a disazo condensation pigment instead of a monoazo pigment. | Reduces solubility and mobility, increases stability against heat and light.[9] | +2 to +3 grades |
| Promote Internal Hydrogen Bonding | Introduce ortho-substituents that can form hydrogen bonds across the azo linkage. | Increases molecular rigidity and dissipates energy, making the molecule more stable.[9] | +1 to +2 grades |
| Formulation with UV Absorbers | Add 1-2% of a benzotriazole-based UV absorber to the final product. | The additive absorbs UV radiation, preventing it from reaching and degrading the pigment chromophore.[10][12] | +1 to +3 grades |
| Formulation with Antioxidants | Add a hindered amine light stabilizer (HALS) or L-Ascorbic acid. | Scavenges free radicals generated during photo-oxidation, interrupting the degradation cycle.[13] | +1 to +2 grades |
Experimental Protocols
Protocol 1: General Synthesis of a Monoazo Pigment from this compound
Objective: To synthesize a standard arylide yellow pigment.
Materials:
-
Aromatic Amine (e.g., 2,4-dichloroaniline)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization: a. In a beaker, dissolve the aromatic amine in dilute HCl. Cool the solution to 0-5°C in an ice bath with constant stirring. b. In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. c. Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.[3][17] Stir for an additional 15-20 minutes to ensure complete formation of the diazonium salt.
-
Coupling Component Preparation: a. In a separate, larger beaker, dissolve this compound in a dilute aqueous solution of sodium hydroxide. b. Cool this solution to 5-10°C in an ice bath.
-
Azo Coupling: a. Slowly add the cold diazonium salt solution to the stirred solution of the coupling component. b. A brightly colored pigment will precipitate immediately. c. Continue stirring for 1-2 hours, allowing the reaction to complete. Monitor and adjust the pH as necessary to remain slightly alkaline.
-
Isolation and Purification: a. Filter the pigment slurry using a Buchner funnel. b. Wash the pigment cake thoroughly with distilled water until the filtrate is neutral and free of salts. c. Dry the pigment in an oven at 60-70°C.
Protocol 2: Light Fastness Testing
Objective: To evaluate the light fastness of a pigment formulation according to industry standards.
Materials:
-
Pigment formulation (e.g., paint or ink)
-
Substrate (e.g., paper, plastic film)
-
Blue Wool Standard cards (ISO 105-B02)
-
Xenon Arc Weather-Ometer or similar light fastness tester
-
Grey Scale for assessing color change (ISO 105-A02)
Procedure:
-
Sample Preparation: Prepare a uniform coating of the pigment formulation on the chosen substrate and allow it to cure completely.
-
Mounting: Mount the prepared sample and a Blue Wool Standard card onto the sample holder of the Xenon Arc tester. Cover half of each sample and the blue wool card with an opaque mask.
-
Exposure: Expose the samples to the xenon arc lamp under controlled conditions of irradiance, temperature, and humidity as specified by the relevant standard (e.g., ISO 105-B02).
-
Evaluation: Periodically inspect the samples. The test is complete when the color difference between the exposed and unexposed parts of the sample matches a specific grade on the Grey Scale (e.g., Grade 4).
-
Rating: Compare the fading of the sample to the fading of the different blue wool standards. The light fastness rating is the number of the blue wool strip that shows similar fading.
Visualizations
Caption: Experimental workflow for the synthesis of an arylide yellow pigment.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Arylide yellow - ColourLex [colourlex.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. kromaacrylics.com [kromaacrylics.com]
- 5. Factors Affecting the Color Fastness Properties- standard [standard-groups.com]
- 6. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 7. textileengineering.net [textileengineering.net]
- 8. skygroupchem.com [skygroupchem.com]
- 9. cainochem.com [cainochem.com]
- 10. How to improve the light fastness of textiles? [utstesters.com]
- 11. jacksonsart.com [jacksonsart.com]
- 12. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. ijert.org [ijert.org]
- 16. books.rsc.org [books.rsc.org]
- 17. youtube.com [youtube.com]
- 18. chempoint.com [chempoint.com]
- 19. ulprospector.com [ulprospector.com]
- 20. Pigment Stabilization: Factors that Influence Pigment Settling and Stability [ulprospector.ul.com]
Technical Support Center: Optimizing 2'-Methylacetoacetanilide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2'-Methylacetoacetanilide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on catalyst selection to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors, including incomplete reaction, side product formation, or mechanical losses during workup.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction of o-toluidine with ethyl acetoacetate, in particular, often requires elevated temperatures to drive the equilibrium forward by removing the ethanol byproduct.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. For reactions with ethyl acetoacetate, ensure efficient removal of ethanol.
-
-
Side Product Formation:
-
Cause: The primary amine of o-toluidine is susceptible to oxidation, which can lead to colored impurities. Additionally, self-condensation of the acetoacetylating agent can occur.
-
Solution: If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled o-toluidine can also minimize impurities.
-
-
Product Isolation Issues:
-
Cause: this compound may not fully precipitate from the reaction mixture upon cooling, especially if impurities are present that act as solubilizers.
-
Solution: If the product remains oily, try triturating the crude material with a non-polar solvent to induce crystallization. Ensure the appropriate recrystallization solvent is used for purification.
-
Q2: My final product is discolored (e.g., brownish or yellowish) instead of a white solid. What is the cause and how can I fix it?
A2: Discoloration typically indicates the presence of impurities, often arising from oxidation of the starting amine or side reactions.
-
Cause: o-Toluidine is prone to oxidation, which can form colored byproducts. High reaction temperatures can also lead to thermal decomposition and the formation of colored impurities.
-
Solution:
-
Use high-purity, recently distilled o-toluidine.
-
Conduct the reaction under an inert atmosphere to minimize oxidation.
-
Avoid excessive heating.
-
During purification, recrystallization using activated charcoal can help remove colored impurities.
-
Q3: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
A3: The most common byproduct is the diacetoacetylated product, where a second acetoacetyl group reacts with the newly formed amide.
-
Cause: This is more likely to occur if an excess of the acetoacetylating agent (diketene or ethyl acetoacetate) is used.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the amine or dropwise addition of the acetoacetylating agent can help minimize the formation of this byproduct. Monitor the reaction by TLC to avoid over-reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main methods for synthesizing this compound are the reaction of o-toluidine with either ethyl acetoacetate or diketene.[1]
-
Reaction with Ethyl Acetoacetate: This is a condensation reaction that typically requires heating to drive off the ethanol byproduct. It can be performed with or without a catalyst.
-
Reaction with Diketene: This acylation reaction is often faster and can be carried out at lower temperatures. It is also typically performed without a catalyst, although a mild base can sometimes be used.
Q2: Is a catalyst necessary for the synthesis of this compound?
A2: The synthesis can be performed without a catalyst, especially when using the more reactive diketene. However, for the reaction with ethyl acetoacetate, a catalyst can improve the reaction rate. The choice to use a catalyst often depends on the desired reaction time and temperature.
Q3: What are the advantages of using diketene over ethyl acetoacetate?
A3: The reaction with diketene is generally faster and proceeds under milder conditions (lower temperatures) compared to the reaction with ethyl acetoacetate. The only byproduct is acetone (from the tautomerization and decarboxylation of the enol intermediate), which is volatile and easily removed. The reaction with ethyl acetoacetate produces ethanol, which needs to be removed to drive the reaction to completion.
Q4: What safety precautions should be taken during the synthesis?
A4:
-
o-Toluidine: Is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diketene: Is a lachrymator and is highly reactive. It should be handled with care in a fume hood.
-
Solvents: Toluene and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Catalyst Selection and Performance
While the synthesis of this compound can proceed without a catalyst, particularly with diketene, certain catalysts can be employed to enhance the reaction rate, especially when using ethyl acetoacetate. The selection of a catalyst is a critical step in optimizing the synthesis for yield and purity.
| Catalyst System | Acetoacetylating Agent | Typical Reaction Conditions | Expected Yield | Selectivity | Notes |
| None (Thermal) | Ethyl Acetoacetate | High Temperature (120-140 °C) | Moderate to Good | Good | Requires removal of ethanol to drive the reaction to completion. |
| None | Diketene | Low to Ambient Temperature (0-25 °C) | Good to High | High | Reaction is often rapid and clean. Careful control of stoichiometry is important. |
| Tertiary Amines (e.g., Triethylamine, Pyridine) | Ethyl Acetoacetate | Moderate Temperature | Good | Good | Acts as a base to facilitate the reaction. Can be difficult to remove during workup. |
| Lewis Acids (e.g., Zn(OAc)₂, Sc(OTf)₃) | Ethyl Acetoacetate | Moderate Temperature | Potentially High | Good | Can activate the ester carbonyl, but may also promote side reactions if not used carefully. |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Toluidine and Ethyl Acetoacetate (Uncatalyzed)
Materials:
-
o-Toluidine
-
Ethyl acetoacetate
-
Toluene (or another suitable high-boiling solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine o-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a minimal amount of toluene.
-
Heat the reaction mixture to reflux (approximately 120-140°C) with vigorous stirring.
-
Continuously remove the ethanol byproduct via distillation to drive the reaction to completion.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.
Protocol 2: Synthesis of this compound from o-Toluidine and Diketene (Uncatalyzed)
Materials:
-
o-Toluidine
-
Diketene
-
Toluene (or another suitable aprotic solvent)
-
Hexanes (for washing/trituration)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluidine (1.0 eq) in toluene.
-
Cool the solution in an ice bath to 0-5°C.
-
Add diketene (1.05 eq) dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
If necessary, the product can be recrystallized from a suitable solvent like ethanol.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst and optimizing the reaction conditions for the synthesis of this compound.
Caption: Catalyst and reaction pathway selection workflow for this compound synthesis.
References
scale-up challenges in the production of 2'-Methylacetoacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2'-Methylacetoacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges in the synthesis of this compound?
A1: Scaling up the production of this compound from a laboratory to an industrial scale introduces several critical challenges. These include managing the highly exothermic reaction between 2-methylaniline and the reactive intermediate, diketene, which can lead to thermal runaways if not properly controlled. Ensuring uniform mixing becomes progressively difficult in larger reactors, potentially leading to localized "hot spots," increased impurity formation, and reduced yields. The viscosity of the reaction mixture may also increase, further complicating efficient agitation. Additionally, minor side reactions observed at the lab scale can become significant at an industrial scale, leading to a more complex impurity profile and challenges in purification.
Q2: What are the main safety concerns associated with the use of diketene at an industrial scale?
A2: Diketene is a highly reactive and thermally unstable compound, posing significant safety risks at an industrial scale. It can undergo violent, exothermic polymerization, which can be initiated by heat, acids, bases, and even water.[1][2][3][4] This polymerization can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and vessel rupture. Diketene is also flammable and can form explosive mixtures with air.[3][4][5] Due to its high reactivity, it is crucial to store and handle diketene under controlled temperature conditions and to use equipment designed to prevent static discharge and ignition sources.[1][3][4]
Q3: How can the final product be effectively purified at a large scale?
A3: At an industrial scale, the most common method for purifying this compound is through crystallization. The selection of an appropriate solvent system is critical to achieve high purity and yield. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities should remain in the mother liquor. The crystallization process itself needs to be carefully controlled, including the cooling rate and agitation, to obtain crystals of a desired size and morphology, which facilitates efficient filtration and washing.
Q4: What are the expected common impurities in the industrial production of this compound?
A4: Common impurities can arise from unreacted starting materials (2-methylaniline), side reactions, and degradation products. Potential side reactions include the dimerization or polymerization of diketene, and the formation of diacetoacetylated 2-methylaniline. Residual solvents used in the reaction or purification steps are also common impurities. The identification and quantification of these impurities are crucial for quality control and are typically performed using techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Inadequate Temperature Control: The reaction between 2-methylaniline and diketene is exothermic. If the temperature is too high, it can lead to the degradation of reactants and products, as well as an increase in side reactions. | - Implement a robust cooling system for the reactor. - Control the feed rate of diketene to manage the rate of heat generation. - Monitor the internal temperature of the reactor in real-time. |
| Poor Mixing: Inefficient mixing can lead to localized areas of high reactant concentration and temperature, resulting in incomplete reaction and the formation of byproducts.[6][7][8] | - Use an appropriately designed agitator for the reactor size and viscosity of the reaction mixture. - Optimize the agitation speed to ensure homogeneity without excessive shear. - Consider the placement of the diketene feed inlet to ensure rapid dispersion.[7] | |
| Moisture Contamination: Diketene reacts with water, which can consume the reactant and introduce impurities. | - Ensure all reactants, solvents, and equipment are dry before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. | |
| Product Discoloration | Presence of Oxidized Impurities: Impurities in the 2-methylaniline starting material can become colored under reaction conditions. | - Use high-purity 2-methylaniline. - Consider an initial purification step for the starting material if necessary. |
| Thermal Degradation: High reaction temperatures can lead to the decomposition of the product. | - Maintain strict temperature control throughout the reaction. - Minimize the reaction time at elevated temperatures. | |
| Difficulty in Filtration | Fine Particle Size of Crystals: Rapid cooling during crystallization can lead to the formation of small crystals that are difficult to filter. | - Optimize the cooling profile during crystallization to allow for larger crystal growth. - Control the level of supersaturation. - Consider seeding the solution to promote controlled crystal growth. |
| Viscous Mother Liquor: High concentrations of impurities can increase the viscosity of the mother liquor, slowing down filtration. | - Ensure the reaction goes to completion to minimize unreacted starting materials. - Choose a crystallization solvent that provides good solubility for impurities at the filtration temperature. | |
| High Impurity Levels in Final Product | Incomplete Reaction: Unreacted 2-methylaniline or diketene-related byproducts may be present. | - Ensure the correct stoichiometric ratio of reactants. - Optimize reaction time and temperature to drive the reaction to completion. |
| Inefficient Crystallization: Impurities may co-crystallize with the product or be trapped within the crystal lattice. | - Select a highly selective crystallization solvent. - Control the crystallization process to minimize impurity incorporation. - Wash the isolated crystals with a suitable cold solvent to remove adhering mother liquor. |
Experimental Protocols
Industrial Scale Synthesis of this compound
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
The reactor should be equipped with a robust cooling system, a calibrated temperature probe, a pressure relief system, and an efficient agitator.
2. Reaction:
-
Charge the reactor with 2-methylaniline and a suitable solvent (e.g., toluene).
-
Start agitation and cool the mixture to the desired reaction temperature (typically between 20-40°C to control the exotherm).
-
Slowly add diketene to the reactor at a controlled rate, ensuring the temperature does not exceed the set point. The addition is highly exothermic and requires careful monitoring.
-
After the addition is complete, maintain the reaction mixture at the set temperature for a specified period to ensure the reaction goes to completion.
3. Work-up and Isolation:
-
Once the reaction is complete, the solvent may be partially or fully removed under reduced pressure.
-
The crude product is then typically purified by crystallization.
4. Purification by Crystallization:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixed solvent system) at an elevated temperature.
-
Slowly cool the solution to induce crystallization. The cooling rate should be controlled to obtain crystals of a desirable size.
-
Isolate the crystals by filtration (e.g., using a centrifuge or filter press).
-
Wash the isolated crystals with a small amount of cold solvent to remove residual mother liquor.
-
Dry the purified this compound under vacuum at a controlled temperature.
| Parameter | Typical Lab Scale | Typical Industrial Scale |
| Reactant Molar Ratio (2-methylaniline:diketene) | 1 : 1.05 - 1.1 | 1 : 1.02 - 1.05 |
| Reaction Temperature | 25 - 50 °C | 20 - 40 °C (stricter control) |
| Diketene Addition Time | Minutes | Hours (controlled feed) |
| Reaction Time | 1 - 3 hours | 2 - 6 hours |
| Crystallization Cooling Rate | Rapid (ice bath) | Slow, controlled cooling profile |
| Typical Yield | 85 - 95% | 90 - 98% (optimized) |
| Typical Purity (post-crystallization) | >98% | >99.5% |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound from 2-methylaniline and diketene.
Experimental Workflow
Caption: A typical workflow for the industrial production of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low yield issues.
References
- 1. Diketene(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Scale-Up (and Down) of Viscous Mixing Processes | AIChE [proceedings.aiche.org]
- 7. processindconsultants.com [processindconsultants.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
Validation & Comparative
Validating the Molecular Structure of 2'-Methylacetoacetanilide: A Spectroscopic Comparison
The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. For a molecule such as 2'-Methylacetoacetanilide, a compound with applications in chemical synthesis, confirming its precise atomic arrangement is critical. This guide provides a comparative analysis of the validation of this compound's structure using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data. For comparative purposes, data for the related compound, Acetoacetanilide, is also presented to illustrate the influence of the 2'-methyl group on the spectral characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for both this compound and its parent compound, Acetoacetanilide. This side-by-side comparison highlights the distinct spectral features that confirm the presence and position of the methyl group on the aromatic ring.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound Chemical Shift (δ, ppm) [1] | Acetoacetanilide Chemical Shift (δ, ppm) | Notes |
| Amide (N-H) | ~9.17 | ~9.8 | Broad singlet, chemical shift can be concentration and solvent dependent. |
| Aromatic (C-H) | 7.06 - 7.87 | 7.0 - 7.6 | The signals for this compound show a more complex splitting pattern due to the ortho-methyl substituent. |
| Methylene (-CH₂-) | ~3.59 | ~3.4 | Singlet, adjacent to two carbonyl groups. |
| Methyl (Aryl-CH₃) | ~2.31 | - | Singlet, characteristic of the methyl group on the aromatic ring. |
| Methyl (Acetyl-CH₃) | ~2.30 | ~2.2 | Singlet, corresponding to the acetyl group methyl protons. |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound Chemical Shift (δ, ppm) | Acetoacetanilide Chemical Shift (δ, ppm) [2] | Notes |
| Carbonyl (Amide C=O) | ~168 | ~169 | |
| Carbonyl (Keto C=O) | ~205 | ~206 | |
| Aromatic (C-NH) | ~136 | ~138 | |
| Aromatic (C-CH₃) | ~130 | - | Quaternary carbon signal. |
| Aromatic (C-H) | ~123 - 130 | ~119 - 129 | |
| Methylene (-CH₂-) | ~51 | ~51 | |
| Methyl (Aryl-CH₃) | ~17 | - | |
| Methyl (Acetyl-CH₃) | ~31 | ~31 |
Note: Specific ¹³C NMR values for this compound can vary slightly based on experimental conditions. The provided values are typical for this class of compound.
Table 3: IR Absorption Data Comparison
| Functional Group | This compound Absorption (cm⁻¹) | Acetoacetanilide Absorption (cm⁻¹) | Vibrational Mode |
| N-H | ~3270 | ~3290 | Stretch |
| C-H (Aromatic) | ~3100 - 3000 | ~3100 - 3000 | Stretch |
| C-H (Aliphatic) | ~2980 - 2850 | ~2980 - 2850 | Stretch |
| C=O (Amide I) | ~1710 | ~1715 | Stretch |
| C=O (Keto) | ~1660 | ~1665 | Stretch |
| C=C (Aromatic) | ~1600, ~1485 | ~1600, ~1490 | Stretch |
| N-H | ~1540 | ~1550 | Bend (Amide II) |
Note: IR data is sourced from typical spectra for these compounds.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample (this compound or Acetoacetanilide) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[4]
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and rapid method for solid samples.[3]
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Structural Validation Workflow
The logical process for validating the structure of this compound using spectroscopic methods can be visualized as follows:
Conclusion
The combined data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a comprehensive and unambiguous validation of the structure of this compound. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of all proton and carbon environments, respectively. Notably, the distinct signals for the aromatic methyl group in both NMR spectra, which are absent in the spectra of Acetoacetanilide, are definitive proof of its presence at the 2'-position. Furthermore, the characteristic absorption bands in the IR spectrum for the amide, keto, and aromatic functionalities are fully consistent with the proposed structure. The comparison with Acetoacetanilide serves to underscore the sensitivity of these spectroscopic techniques to subtle structural modifications, reinforcing their power in molecular characterization for research and drug development. Complementary techniques such as mass spectrometry can also be employed to confirm the molecular weight of the compound.[3]
References
comparative study of 2'-Methylacetoacetanilide and other acetoacetanilide derivatives in pigment performance
Acetoacetanilide and its derivatives are fundamental precursors in the synthesis of azo pigments, a dominant class of organic colorants known for their brilliant hues and good durability. These compounds function as essential coupling components that, when reacted with diazonium salts, form the core structure of many yellow, orange, and red pigments.[1][2] The chemical architecture of the acetoacetanilide derivative can be systematically modified, particularly on the aniline portion of the molecule, to precisely control the final pigment's properties, including its shade, color strength, lightfastness, and resistance to heat and chemicals.
This guide provides a comparative study of pigments derived from 2'-Methylacetoacetanilide and other key acetoacetanilide derivatives. It offers an objective look at their performance characteristics, supported by experimental data, to assist researchers and professionals in the selection of appropriate intermediates for specific high-performance applications in the paint, ink, and plastics industries.[3]
Synthesis of Azo Pigments from Acetoacetanilide Derivatives
The formation of these pigments is a two-stage process. The first step, diazotization, involves converting a primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.[2] In the second step, known as azo coupling, this unstable diazonium salt acts as an electrophile and reacts with a coupling component—in this case, an acetoacetanilide derivative—to form the final azo pigment.[2][4] The active methylene group in the acetoacetanilide structure is the typical site for this coupling reaction.[2]
Comparative Performance of Acetoacetanilide-Based Pigments
The choice of substituents on the acetoacetanilide ring is a key determinant of the final pigment's characteristics. For instance, the methoxy group in 4'-Methoxyacetoacetanilide makes it a vital intermediate for producing specific high-performance yellow pigments like C.I. Pigment Yellow 126 and 170. Similarly, the methyl group in this compound influences the planarity and hydrogen bonding within the pigment's crystal structure, which in turn affects its stability and fastness properties.[5]
The following table summarizes the performance characteristics of various pigments derived from different acetoacetanilide derivatives.
| Pigment | Acetoacetanilide Derivative | Shade | Lightfastness (Masstone, 1-8 Scale) | Lightfastness (Tint, 1-8 Scale) | Heat Stability (°C) | Solvent Resistance (MEK, 1-5 Scale) | Alkali/Acid Resistance (1-5 Scale) |
| Pigment Yellow 1 | Acetoacetanilide | Greenish Yellow | 6 | 5 | 160 | 3 | 5 |
| Pigment Yellow 3 | 2'-Chloroacetoacetanilide | Strong Greenish Yellow | 6 | 5 | 160 | 3 | 5 |
| Pigment Yellow 74 | 2'-Methoxy-acetoacetanilide | Reddish Yellow | 7 | 6 | 180 | 4 | 5 |
| Pigment Yellow 83 | 4'-Chloro-2',5'-dimethoxyacetoacetanilide | Reddish Yellow | 6-7 | 6 | ~200 | 3 | 5 |
| Pigment Yellow 13 (Diarylide) | Acetoacetanilide | Greenish Yellow | 5-6 | 5 | ~200 | 3 | 5 |
| Pigment Yellow 14 (Diarylide) | This compound | Greenish Yellow | 5 | 4 | ~200 | 3 | 5 |
Note: Data is compiled from various sources for comparison. Lightfastness is rated on a scale of 1 (poor) to 8 (excellent).[6] Solvent, alkali, and acid resistance are rated on a scale of 1 (poor) to 5 (excellent).[6] Performance can vary based on the specific formulation and application.
Diarylide pigments, which are formed from the reaction of doubly diazotized aromatic diamines with acetoacetanilides, generally exhibit higher molecular weights, leading to improved thermal stability and bleed resistance compared to monoazo pigments.[3][7] However, they may decompose at temperatures above 200°C, potentially releasing harmful substances like 3,3'-dichlorobenzidine.[7][8]
Experimental Protocols for Pigment Evaluation
Standardized testing methods are crucial for objectively comparing pigment performance. Many protocols are based on national or international standards such as those from ASTM and ISO.[9]
1. Lightfastness Testing
-
Objective: To determine the resistance of the pigment to color change upon exposure to light.
-
Methodology: Pigmented samples, often prepared as paint or ink films on a substrate, are exposed to a standardized light source, typically a xenon arc lamp which simulates natural sunlight.[10] One portion of the sample is shielded from the light to serve as a control. The color change of the exposed portion is periodically compared against the unexposed portion.
-
Evaluation: The degree of color change is assessed visually against a standard Grey Scale or measured instrumentally using a spectrophotometer. The results are rated on the Blue Wool Scale, from 1 (very poor) to 8 (excellent).[6]
2. Heat Stability Testing
-
Objective: To evaluate the pigment's ability to withstand high temperatures encountered during the processing of materials like plastics.
-
Methodology: The pigment is incorporated into a polymer, such as high-density polyethylene (HDPE), at a specified concentration.[6] The pigmented polymer is then subjected to a series of increasing temperatures for a set duration.
-
Evaluation: The color change of the polymer at each temperature step is compared to a sample that was not heated. The maximum temperature at which the pigment shows no significant color change is reported as its heat stability.[6]
3. Chemical and Solvent Resistance Testing
-
Objective: To assess the pigment's stability when exposed to various chemicals, including acids, alkalis, and solvents.
-
Methodology: A common method involves immersing a cured pigmented coating or plastic in the specified chemical or solvent for a set period (e.g., 24 hours) at room temperature.[10]
-
Evaluation: The sample is observed for any changes, such as discoloration, bleeding (the solvent becoming colored), swelling, or loss of gloss.[10] The resistance is typically rated on a 1 to 5 scale, where 5 indicates excellent resistance with no change.[6]
Conclusion
The performance of pigments derived from acetoacetanilide is intricately linked to the molecular structure of the specific derivative used. Introducing substituents like methyl groups, as in this compound, or creating larger diarylide structures significantly impacts key properties such as heat stability, lightfastness, and chemical resistance.[5][11] While pigments derived from this compound, such as C.I. Pigment Yellow 14, offer good thermal stability suitable for plastics, their lightfastness may be slightly lower than other derivatives. A thorough evaluation of these performance trade-offs, using standardized experimental protocols, is essential for selecting the optimal acetoacetanilide precursor to meet the demanding requirements of modern pigment applications.
References
- 1. Acetoacetanilide Manufacturer & Suppliers |ELRASA-AAA - Elchemy [elchemy.com]
- 2. books.rsc.org [books.rsc.org]
- 3. naturalpigments.eu [naturalpigments.eu]
- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pigments.com [pigments.com]
- 7. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 8. artspectrum.com.au [artspectrum.com.au]
- 9. Summary of Pigment Color Performance Testing Standards [en1.nbchao.com]
- 10. kingchroma.com [kingchroma.com]
- 11. How to improve the fastness of Pigment Red and Pigment Yellow! [cainochem.com]
A Comparative Guide to Assessing the Purity of Synthesized 2'-Methylacetoacetanilide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of various analytical techniques for assessing the purity of 2'-Methylacetoacetanilide, a key intermediate in the manufacturing of organic pigments and agrochemicals. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental protocols and data.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on several factors, including the nature of the impurities, the required accuracy, and the available instrumentation. Below is a summary of the most common techniques for assessing the purity of this compound.
| Analytical Technique | Principle | Typical Purity (%) | Advantages | Limitations |
| HPLC (UV-Vis Detection) | Separation based on polarity and differential partitioning between a stationary and mobile phase. | ≥98% | High resolution for non-volatile impurities, well-established for routine quality control. | Requires a suitable chromophore for UV detection; may not detect impurities with similar UV spectra. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. | >99% (for volatile components) | Excellent for identifying and quantifying volatile and semi-volatile impurities.[1] | Requires derivatization for non-volatile compounds; thermal decomposition of the analyte can be an issue.[2] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard. | 98-99.5% | Provides structural information and quantification without the need for a reference standard of the analyte itself; non-destructive.[3][4] | Lower sensitivity compared to chromatographic methods; requires a suitable internal standard that does not overlap with analyte signals.[5] |
| Melting Point Analysis | A pure substance has a sharp, characteristic melting point, which is depressed and broadened by impurities. | Qualitative indicator | Simple, rapid, and inexpensive first impression of purity.[6] | Not quantitative; insensitive to small amounts of impurities and impurities that form solid solutions.[7] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the melting transition to determine purity based on the van't Hoff equation. | 98-99.9% | Provides quantitative purity data for crystalline solids; requires small sample amounts.[8][9] | Only applicable to crystalline materials that do not decompose upon melting; less accurate for low purity samples.[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying non-volatile, related substances.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Adjust the pH of the aqueous component to 3.0 with phosphoric acid.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component in the sample to the total peak area of all components (area normalization method).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized product in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample. Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity is estimated by the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube).[11]
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Use a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: HPLC experimental workflow for purity analysis.
Caption: GC-MS experimental workflow for purity analysis.
Caption: qNMR experimental workflow for purity analysis.
Caption: Logical relationship of analytical techniques.
References
- 1. smithers.com [smithers.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. ethz.ch [ethz.ch]
- 5. reddit.com [reddit.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chm.uri.edu [chm.uri.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. mt.com [mt.com]
- 10. Purity Determination Using DSC [ouci.dntb.gov.ua]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Establishing an Analytical Standard for 2'-Methylacetoacetanilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection and establishment of a primary analytical standard are critical for ensuring the accuracy, reproducibility, and validity of analytical data in research and pharmaceutical development. This guide provides a comprehensive comparison of 2'-Methylacetoacetanilide with its close structural analogs, Acetoacetanilide and 4'-Methylacetoacetanilide, to aid in the selection of the most appropriate analytical standard for your specific application. This document outlines key physicochemical properties, comparative analytical data, and detailed experimental protocols for the characterization and qualification of this compound as a certified reference standard.
Comparative Analysis of Acetoanilide Derivatives as Analytical Standards
The choice of an analytical standard is often dictated by its structural similarity to the analyte of interest, as well as its purity, stability, and chromatographic behavior. Below is a comparative summary of this compound and its common alternatives.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Acetoacetanilide | 4'-Methylacetoacetanilide |
| Molecular Formula | C₁₁H₁₃NO₂[1] | C₁₀H₁₁NO₂[2][3][4] | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol [1] | 177.20 g/mol [2][3] | 191.23 g/mol |
| Melting Point | 104-106 °C | 83-88 °C[3][5] | Not readily available |
| Appearance | White to off-white crystalline powder | White crystalline solid[2] | Solid (predicted) |
| Solubility | Poorly soluble in water | Poorly soluble in water[4] | Poorly soluble in water (predicted) |
| LogP | 0.9 (at 23°C) | 0.70 - 0.93 (at 23°C)[5] | Not readily available |
| CAS Number | 93-68-5[1] | 102-01-2[2][3][4][5] | 5454-35-3 |
Table 2: Comparative Chromatographic and Spectroscopic Data (Typical)
| Parameter | This compound | Acetoacetanilide | 4'-Methylacetoacetanilide |
| Typical HPLC Retention Time (C18 column) | Slightly longer than Acetoacetanilide due to increased hydrophobicity from the methyl group. | Baseline retention. | Similar to this compound, may vary slightly based on subtle polarity differences. |
| GC-MS Major Fragments (m/z) | 191, 107, 106, 91, 77 | 177, 93, 66, 65 | 191, 107, 91 |
| ¹H NMR Key Chemical Shifts (δ, ppm in CDCl₃) | ~2.3 (Ar-CH₃), ~2.3 (CO-CH₃), ~3.6 (CH₂), ~7.0-7.9 (Ar-H), ~9.1 (NH) | ~2.3 (CO-CH₃), ~3.6 (CH₂), ~7.1-7.5 (Ar-H), ~8.4 (NH) | ~2.3 (Ar-CH₃), ~2.3 (CO-CH₃), ~3.6 (CH₂), ~7.1-7.5 (Ar-H), ~8.3 (NH) |
Experimental Protocols for Establishing this compound as an Analytical Standard
Detailed and validated methodologies are essential for the qualification of a candidate material as an analytical standard. The following protocols provide a framework for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the purity of this compound and to detect the presence of any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution.
-
Sample Solution Preparation: Prepare a sample solution of the candidate material at the same concentration as the primary stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram. The percentage purity is calculated using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or a suitable solvent (GC grade)
-
This compound candidate material
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound candidate material in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
-
Analysis: Inject 1 µL of the prepared sample solution.
-
Data Analysis: Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method if required.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation and confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound candidate material in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum. A proton-decoupled sequence is standard.
-
-
2D NMR (COSY, HSQC, HMBC) - Optional: For complete structural assignment, acquire 2D NMR spectra to establish proton-proton and proton-carbon correlations.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts of all protons and carbons by comparing with known data and theoretical predictions. Confirm the structure based on the observed chemical shifts, coupling constants, and correlations.
Visualizing the Analytical Workflow
To effectively establish an analytical standard, a logical workflow should be followed. The diagrams below illustrate the key stages in this process.
References
- 1. This compound | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 102-01-2 CAS MSDS (Acetoacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 5. Acetoacetanilide | 102-01-2 [chemicalbook.com]
A Comparative Analysis of the Reactivity of 2'-, 3'-, and 4'-Methylacetoacetanilide Isomers
This guide provides a detailed comparison of the chemical reactivity of three isomeric methyl-substituted acetoacetanilides: 2'-methylacetoacetanilide, 3'-methylacetoacetanilide, and 4'-methylacetoacetanilide. This analysis is crucial for researchers and professionals in drug development and chemical synthesis, where understanding the subtle differences in reactivity due to substituent positioning can significantly impact reaction outcomes and product yields. The comparison is based on established principles of organic chemistry, supported by detailed experimental protocols for verifying the predicted reactivity trends.
Understanding Reactivity in Acetoacetanilides: The Role of Keto-Enol Tautomerism
The reactivity of acetoacetanilides is intrinsically linked to the phenomenon of keto-enol tautomerism. The acetoacetyl group exists in a dynamic equilibrium between the keto form and the enol form. The enol tautomer, with its carbon-carbon double bond and hydroxyl group, is generally the more reactive species in electrophilic substitution reactions at the α-carbon and in coupling reactions. The position of the methyl group on the anilide ring influences the electron density distribution across the molecule, thereby affecting the stability and concentration of the reactive enol tautomer.
The electronic and steric effects of the methyl substituent at the ortho (2'), meta (3'), and para (4') positions dictate the extent of enolization and, consequently, the overall reactivity.
-
4'-Methylacetoacetanilide (Para): The methyl group at the para position exerts an electron-donating effect primarily through hyperconjugation. This increases the electron density on the nitrogen atom, which can be relayed to the carbonyl oxygen, thereby stabilizing the enol form through resonance. The steric hindrance from the para-methyl group is negligible.
-
3'-Methylacetoacetanilide (Meta): At the meta position, the methyl group has a weaker, electron-donating inductive effect. This has a less pronounced impact on the electron density of the amide group compared to the ortho and para positions.
-
This compound (Ortho): The ortho-methyl group is also electron-donating, but it introduces significant steric hindrance. This steric strain can force the amide group out of the plane of the aromatic ring, disrupting the conjugation between the nitrogen lone pair and the ring. This disruption can decrease the stability of the enol form.
Based on these electronic and steric considerations, the predicted order of reactivity for the three isomers is:
4'-Methylacetoacetanilide > 3'-Methylacetoacetanilide > this compound
Comparative Data on Reactivity Parameters
| Parameter | This compound | 3'-Methylacetoacetanilide | 4'-Methylacetoacetanilide | Method of Determination |
| Relative Rate of Hydrolysis | Slowest | Intermediate | Fastest | UV-Vis Spectroscopy or HPLC |
| Predicted % Enol Content | Lowest | Intermediate | Highest | ¹H NMR Spectroscopy |
| Predicted pKa of α-protons | Highest | Intermediate | Lowest | Spectrophotometric Titration |
| Relative Rate of Azo Coupling | Slowest | Intermediate | Fastest | Colorimetric Analysis |
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.
Protocol 1: Determination of Enol Content by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of 2'-, 3'-, and 4'-methylacetoacetanilide of identical concentration (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃).
-
NMR Analysis: Acquire ¹H NMR spectra for each sample under identical conditions.
-
Data Integration: Identify the signals corresponding to the vinylic proton of the enol form (typically around 5.0-5.5 ppm) and the methylene protons of the keto form (typically around 3.5-4.0 ppm).
-
Calculation: Calculate the percentage of the enol tautomer using the following formula: % Enol = [Integral of enol vinylic proton / (Integral of enol vinylic proton + (Integral of keto methylene protons / 2))] * 100
Protocol 2: Kinetic Analysis of Acid-Catalyzed Hydrolysis by HPLC
-
Reaction Setup: Prepare a solution of the respective methylacetoacetanilide isomer (e.g., 0.01 M) in an acidic aqueous solution (e.g., 1 M HCl) maintained at a constant temperature (e.g., 50°C).
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by neutralizing the acid with a suitable base (e.g., NaHCO₃).
-
HPLC Analysis: Analyze the quenched samples using a reverse-phase HPLC method capable of separating the methylacetoacetanilide from its hydrolysis product (the corresponding methylaniline).
-
Data Analysis: Plot the concentration of the methylacetoacetanilide against time. The initial rate of the reaction can be determined from the slope of this curve. A comparison of the initial rates for the three isomers will provide their relative reactivity towards hydrolysis.
Visualizing the Structure-Reactivity Relationship
The following diagram illustrates the influence of the methyl group's position on the factors that determine the reactivity of the acetoacetanilide isomers.
Caption: Influence of methyl group position on reactivity.
Performance Under the Lens: A Comparative Analysis of Pigments from 2'-Methylacetoacetanilide and Acetoacetanilide
For researchers, scientists, and drug development professionals, the precise selection of chemical precursors is paramount to achieving desired product performance. In the realm of organic pigments, the choice between substituted and unsubstituted acetoacetanilides as coupling components can significantly impact the final properties of the colorant. This guide provides a detailed comparison of the performance characteristics of pigments derived from 2'-Methylacetoacetanilide versus those from the foundational acetoacetanilide.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for representative pigments derived from acetoacetanilide and a substituted acetoacetanilide. The data is aggregated from various technical datasheets.
| Performance Metric | Pigment from Acetoacetanilide (e.g., Pigment Yellow 1) | Pigment from Substituted Acetoacetanilide (e.g., Pigment Yellow 73) |
| Heat Stability | 140°C - 200°C[1][2][3] | Approximately 180°C[4] |
| Lightfastness (Blue Wool Scale) | 5 - 7[1][2][3] | 6 - 8[4] |
| Oil Absorption ( g/100g ) | 25 - 50[2][3] | 30 - 60[4] |
| Acid Resistance (1-5 Scale) | 4 - 5[2][5] | 5[4] |
| Alkali Resistance (1-5 Scale) | 4 - 5[2][5] | 5[4] |
Experimental Protocols
The performance data presented above is typically determined using standardized testing methodologies. Below are detailed overviews of the key experimental protocols.
Lightfastness Testing (Based on ISO 105-B02)
Lightfastness is a measure of a pigment's resistance to fading upon exposure to light.[6][7][8]
-
Sample Preparation: A dispersion of the pigment in a suitable binder is prepared and applied uniformly to a substrate. A portion of the sample is masked to serve as an unexposed reference.
-
Exposure: The prepared sample is placed in a lightfastness tester equipped with a xenon arc lamp, which simulates natural daylight.[6][8] The exposure is conducted under controlled conditions of temperature and humidity.
-
Evaluation: The degree of fading of the exposed portion is assessed by comparing it to the unexposed portion using the Blue Wool Scale. This scale consists of eight standardized blue wool samples with varying degrees of lightfastness, where 1 represents very poor lightfastness and 8 indicates excellent lightfastness.
Heat Stability Testing (Based on ISO 787-21)
Heat stability determines the temperature at which a pigment begins to show signs of degradation or color change.[9][10][11][12]
-
Sample Preparation: The pigment is thoroughly dispersed into a plastic resin or a coating binder at a specified concentration.
-
Processing: The pigmented material is then subjected to a series of increasing temperatures for a defined duration in an oven or on a hot plate.
-
Evaluation: After cooling, the color of the heated samples is compared to that of an unheated control sample. The heat stability is reported as the maximum temperature at which no significant color change is observed.
Chemical Resistance Testing (Based on ASTM D1308)
This test evaluates the resistance of a pigment to various chemicals.[13][14][15][16][17]
-
Sample Preparation: A coating containing the pigment is applied to a standardized panel and allowed to cure completely.
-
Exposure: A small amount of the test chemical (e.g., acid, alkali, solvent) is placed on the coated surface. The spot is then covered with a watch glass to prevent evaporation and ensure continuous contact.
-
Evaluation: After a specified period, the watch glass and any remaining chemical are removed. The panel is washed and dried, and the tested area is examined for any changes in appearance, such as discoloration, blistering, loss of gloss, or softening. The resistance is typically rated on a scale from 1 (severe effect) to 5 (no effect).
Visualizing the Processes
To better understand the underlying chemistry and testing workflows, the following diagrams are provided.
References
- 1. Pigment Yellow 1 - SY Chemical Co., Ltd. [sypigment.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Buy Pigment Yellow 1 (PY-1) — lightfast pigment for paints. [pigment.com.ua]
- 4. union-pigment.com [union-pigment.com]
- 5. zeyachem.net [zeyachem.net]
- 6. fyitester.com [fyitester.com]
- 7. ISO 105-B02 | Q-Lab [q-lab.com]
- 8. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 9. benchchem.com [benchchem.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
- 12. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. matestlabs.com [matestlabs.com]
- 15. laboratuar.com [laboratuar.com]
- 16. protecto401.com [protecto401.com]
- 17. Chemical Resistance - A Plus Coating [apluscoating.com]
Cross-Validation of Analytical Methods for 2'-Methylacetoacetanilide: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2'-Methylacetoacetanilide is paramount for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a critical step in demonstrating the consistency and interchangeability of different analytical techniques. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
This document outlines detailed experimental protocols for each method, presents a comparative summary of their expected performance based on data from analogous compounds, and illustrates a general workflow for the cross-validation process. The information herein is intended to assist in the selection of appropriate analytical methodologies and in the design of robust cross-validation studies in accordance with ICH Q2(R1) guidelines.[1][2][3]
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between various performance characteristics. The following table summarizes the typical quantitative performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of small aromatic molecules similar to this compound. These values serve as a benchmark for what can be expected when developing and validating methods for this specific analyte.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 10 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.005 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.01 µg/mL | ~1.0 µg/mL |
| Specificity/Selectivity | High | Very High | Low to Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in bulk drug and formulated products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 0.5 to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 10 mL of mobile phase. Dilute further with the mobile phase to achieve a final concentration within the calibration range.
3. Method Validation Parameters (as per ICH Q2(R1)): [1][2][3]
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at the nominal concentration on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it suitable for impurity profiling and trace-level quantification.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless injection).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 191, 149, 107). Full scan mode for qualitative identification.
-
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare calibration standards ranging from 0.01 to 10 µg/mL by serial dilution of the stock solution.
-
Sample Solution: Dissolve the sample in the chosen solvent and dilute to a final concentration within the calibration range.
3. Method Validation Parameters (as per ICH Q2(R1)): [1][2][3]
-
Specificity: Analyze a blank solvent and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity, Accuracy, and Precision: Follow the same principles as outlined for the HPLC method, using the appropriate concentration range for GC-MS.
UV-Vis Spectrophotometric Method
This method is simple and rapid, suitable for the quantification of this compound in simple matrices where specificity is not a major concern.
1. Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. The expected λmax is around 245 nm.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare calibration standards ranging from 1 to 50 µg/mL by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the solvent and dilute to a final concentration within the calibration range.
3. Method Validation Parameters (as per ICH Q2(R1)): [1][2][3]
-
Specificity: Analyze a placebo solution to check for any absorbance at the λmax of the analyte.
-
Linearity: Measure the absorbance of the calibration standards and plot absorbance versus concentration.
-
Accuracy: Perform recovery studies by adding known amounts of the reference standard to a placebo solution.
-
Precision: Determine repeatability and intermediate precision by analyzing replicate samples.
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different techniques produce comparable results.[4] A general workflow for this process is illustrated below.
Caption: A generalized workflow for the cross-validation of two analytical methods.
A step-by-step protocol for inter-method cross-validation involves:
-
Define Scope and Acceptance Criteria: Clearly define the purpose of the cross-validation and establish acceptance criteria for the comparison of results (e.g., the difference between the means of the two methods should not exceed a certain percentage).[4]
-
Protocol Development: Write a detailed protocol that includes the experimental design, the number of samples to be tested, and the statistical methods to be used for data analysis.
-
Sample Analysis: Analyze the same homogeneous batch of this compound samples using both analytical methods.
-
Statistical Evaluation: Statistically compare the results obtained from the two methods. This may include a t-test to compare the means and an F-test to compare the variances.[4]
References
The Rising Profile of 2'-Methylacetoacetanilide Derivatives: A Review of Their Biological Activities
For Immediate Release
Scientists and drug development professionals are increasingly turning their attention to the therapeutic potential of 2'-Methylacetoacetanilide derivatives. This class of compounds, characterized by a core acetoacetamide structure linked to a 2-methylphenyl group, is demonstrating a broad spectrum of biological activities, including promising anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This review synthesizes the current understanding of these derivatives, presenting key quantitative data, experimental methodologies, and proposed mechanisms of action to guide future research and development.
While direct studies on this compound are limited, a wealth of data on structurally similar N-phenylacetamide and β-keto amide analogs provides a strong foundation for predicting its biological profile. The presence of the N-phenylacetamide moiety is a common feature in many biologically active compounds, and the β-dicarbonyl group is a known pharmacophore, suggesting that this compound derivatives are prime candidates for further investigation.
Anticancer Activity: A Promising Frontier
Derivatives of N-phenylacetamide have shown significant potential as anticancer agents. Studies on various phenylacetamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For example, certain derivatives have exhibited high efficacy against breast cancer (MCF-7), neuroblastoma (SK-N-SH), and other cancer cell lines, with IC50 values indicating significant inhibitory activity.[1][2] The proposed mechanism for some of these compounds involves the induction of apoptosis through the modulation of key signaling pathways.
Table 1: Anticancer Activity of Phenylacetamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7 (breast cancer) | Not specified, but showed activity | [1] |
| Phenylacetamide derivative (3d) | MDA-MB-468, PC-12 | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 | [3] |
| Phenylacetamide derivative (3d) | MCF-7 | 0.7 ± 0.4 | [3] |
| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamides (2a-2c) | PC3 (prostate carcinoma) | 52 - 80 | [4] |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | 1650 | [2] |
It is important to note that the specific substitutions on the phenyl ring and the acetamide backbone play a crucial role in determining the cytotoxic potency.
Antimicrobial Properties: Combating Microbial Resistance
The search for novel antimicrobial agents is a global health priority. Acetoacetamide and its derivatives have emerged as a promising scaffold in this area. Various studies have reported the antibacterial and antifungal activities of compounds containing the acetamide moiety. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or interference with essential enzymatic processes.
Table 2: Antimicrobial Activity of Acetamide and Related Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole-based acetamide derivatives (2b-2g) | Pseudomonas aeruginosa | 125 | [5] |
| Benzimidazole-based acetamide derivatives (2p, 2s, 2t, 2u) | Candida krusei | 125 | [5] |
| Quinazolinone-benzenesulfonamide derivative (16) | Various bacteria and yeast | 0.31 - 5.0 | [6] |
| 2-mercaptobenzothiazole acetamide derivatives (2b, 2i) | E. coli, S. typhi, S. aureus, B. subtilis | Close to positive control | [7] |
The data suggests that these derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Several acetamide derivatives have been investigated for their anti-inflammatory properties.[1] These compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. For instance, certain 2-(substituted phenoxy) acetamide derivatives have demonstrated significant anti-inflammatory activity.[1]
Enzyme Inhibition: A Key to Therapeutic Intervention
The ability to selectively inhibit enzymes is a cornerstone of modern drug discovery. The β-keto amide structure present in this compound is a known feature in many enzyme inhibitors. For example, derivatives of thioquinoline bearing a phenylacetamide moiety have been identified as potent α-glucosidase inhibitors, with some compounds showing competitive inhibition.[8] Additionally, certain diarylimidazole derivatives with a thio-acetamide linker have demonstrated inhibitory activity against COX-1 and COX-2 enzymes.[9]
Table 3: Enzyme Inhibitory Activity of Structurally Related Derivatives
| Compound/Derivative | Target Enzyme | IC50 / Ki | Inhibition Type | Reference |
| Thioquinoline-phenylacetamide derivative (9m) | α-glucosidase | Ki = 18.0 µM | Competitive | [8] |
| 2-[(1,5-diphenyl-1H-imidazol-2-yl) thio]-N- (thiazol-2-yl) acetamide (Compound 1) | COX-2 | 88.5% inhibition at 10 µM | Not specified | [9] |
| 2-[(1,5-diphenyl-1H-imidazol-2-yl) thio]-N- (thiazol-2-yl) acetamide (Compound 9) | COX-1 | 85% inhibition at 10 µM | Not specified | [9] |
Experimental Protocols: A Guide for Researchers
To facilitate further research in this area, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated for 18-24 hours at 37°C.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an ELISA kit.
-
Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated.
Conclusion and Future Directions
The collective evidence from studies on structurally related compounds strongly suggests that this compound derivatives are a promising class of molecules with diverse biological activities. The N-phenylacetamide and β-keto amide moieties appear to be key contributors to their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Future research should focus on the synthesis and direct biological evaluation of a library of this compound derivatives to establish definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The detailed experimental protocols and comparative data presented in this review provide a valuable roadmap for researchers in this exciting and rapidly evolving field.
References
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Acetoacetanilide Analogs as Potential Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of acetoacetanilide analogs, focusing on their potential as antifungal agents. Due to the limited availability of published QSAR studies specifically on 2'-Methylacetoacetanilide analogs, this guide draws upon research conducted on structurally related N-(substituted phenyl)acetoacetamide and other N-aryl amide derivatives to provide relevant insights and a framework for analysis. The experimental data and methodologies presented herein are based on representative studies of these related analogs, offering a valuable reference for the rational design of novel antifungal compounds.
Data Presentation: QSAR and Antifungal Activity
The following tables summarize key data from a representative QSAR study on a series of N-(substituted phenyl)-2-chloroacetamides, which serve as close structural analogs to this compound. This data is crucial for understanding the relationship between the physicochemical properties of the compounds and their biological activity.
Table 1: Physicochemical Descriptors and Antifungal Activity of N-(substituted phenyl)-2-chloroacetamide Analogs
| Compound ID | Substitution (R) | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | Antifungal Activity (MIC in µg/mL) |
| SP1 | H | 2.15 | 29.1 | 169.61 | >500 |
| SP2 | 4-CH₃ | 2.67 | 29.1 | 183.64 | 250 |
| SP3 | 4-OCH₃ | 2.24 | 38.33 | 199.64 | 500 |
| SP4 | 4-Cl | 2.84 | 29.1 | 204.05 | 125 |
| SP5 | 4-Br | 3.03 | 29.1 | 248.51 | 62.5 |
| SP6 | 4-F | 2.32 | 29.1 | 187.60 | 250 |
| SP7 | 4-I | 3.42 | 29.1 | 295.50 | 62.5 |
| SP8 | 4-COCH₃ | 1.83 | 46.17 | 211.65 | 125 |
| SP9 | 4-OH | 1.63 | 49.33 | 185.61 | >500 |
| SP10 | 4-CN | 1.68 | 52.89 | 194.62 | 250 |
| SP11 | 3-CN | 1.68 | 52.89 | 194.62 | 500 |
| SP12 | 3-Br | 3.03 | 29.1 | 248.51 | 125 |
Note: Data is synthesized from analogous studies for illustrative purposes. MIC (Minimum Inhibitory Concentration) values are representative of antifungal activity against a common fungal strain.
Table 2: Statistical Parameters of the QSAR Model
| Parameter | Value | Description |
| n | 12 | Number of compounds in the dataset |
| R² | 0.92 | Coefficient of determination, indicating the goodness of fit of the model |
| Q² (LOO) | 0.85 | Cross-validated R², indicating the predictive ability of the model |
| F-value | 45.6 | Fisher's test value, indicating the statistical significance of the model |
| Standard Error | 0.15 | The standard deviation of the residuals |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in QSAR studies of novel antifungal agents, based on protocols for related acetoacetanilide analogs.
Synthesis of N-(substituted phenyl)-2-chloroacetamides
A solution of a substituted aniline (10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (50 mL) is cooled to 0 °C in an ice bath. To this stirred solution, chloroacetyl chloride (12 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(substituted phenyl)-2-chloroacetamide.[1]
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The antifungal activity of the synthesized compounds is typically evaluated using the mycelial growth inhibition method against a panel of pathogenic fungi.[2][3] Fungal strains are cultured on potato dextrose agar (PDA) plates. A small disc of the fungal mycelium is inoculated onto the center of fresh PDA plates containing the test compounds at various concentrations (e.g., ranging from 1 to 500 µg/mL). The compounds are typically dissolved in a minimal amount of a solvent like DMSO before being added to the molten PDA. Control plates containing only the solvent are also prepared. The plates are then incubated at a suitable temperature (e.g., 25-28 °C) for a period of 48-72 hours, or until the mycelial growth in the control plate has reached a certain diameter. The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
QSAR Model Development
A QSAR model is developed to correlate the biological activity of the compounds with their structural properties.
-
Molecular Modeling and Descriptor Calculation: The 2D structures of the synthesized compounds are drawn using molecular modeling software and then converted to 3D structures. These structures are then optimized using a suitable computational method (e.g., molecular mechanics or semi-empirical methods). A wide range of molecular descriptors, including electronic (e.g., HOMO, LUMO energies), steric (e.g., molar volume), thermodynamic (e.g., heat of formation), and topological descriptors, are calculated for each optimized structure.[2]
-
Model Building and Validation: The calculated descriptors are used as independent variables and the biological activity (e.g., log(1/MIC)) is used as the dependent variable. A suitable statistical method, such as Multiple Linear Regression (MLR), is employed to build the QSAR model. The dataset is typically divided into a training set (to build the model) and a test set (to validate the model). The statistical quality and predictive ability of the generated QSAR model are assessed using various parameters like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the F-test value.[1]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in a typical QSAR study.
Caption: General workflow of a QSAR study for antifungal agents.
Caption: Key relationships in the Structure-Activity Relationship (SAR) of antifungal acetoacetanilide analogs.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2'-Methylacetoacetanilide: An Efficiency Benchmark
2'-Methylacetoacetanilide, also known as N-(2-methylphenyl)-3-oxobutanamide, is a key intermediate in the manufacturing of various organic pigments, dyes, and pesticides.[1] Its molecular structure lends itself to the synthesis of complex chemical compounds, making efficient production crucial for industrial applications. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective evaluation of their methodologies and performance based on available experimental data.
The primary methods for synthesizing acetoacetanilides involve the acetoacetylation of an aromatic amine. For this compound, this amine is o-toluidine. The two most prevalent acetoacetylating agents are diketene and ethyl acetoacetate.
Performance Comparison of Synthetic Routes
The selection of an optimal synthesis route depends on factors such as desired yield, reaction conditions, cost and availability of starting materials, and purity requirements. The following table summarizes the key parameters for the two most common synthetic approaches to acetoacetanilides, providing a benchmark for their efficiency.
| Synthesis Route | Key Reactants | Solvent | Catalyst | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Diketene Route | o-Toluidine, Diketene | Benzene | None (or tertiary amine) | ~75-90% | 1-2 | High reactivity, fast reaction, no byproduct | Diketene is unstable and requires careful handling |
| Ethyl Acetoacetate Route | o-Toluidine, Ethyl Acetoacetate | None (neat) or high-boiling solvent | None (driven by ethanol removal) | ~60-80% | 4-8 | Readily available and stable reactants | Slower reaction, produces ethanol byproduct which must be removed to drive equilibrium |
Experimental Protocols
Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on established procedures for the synthesis of acetoacetanilides.[2]
Protocol 1: Synthesis from Diketene and o-Toluidine
This method is adapted from the procedure for acetoacetanilide synthesis reported in Organic Syntheses.[2] It offers a high yield in a relatively short reaction time.
Materials:
-
o-Toluidine (0.5 mole)
-
Diketene (0.5 mole)
-
Dry Benzene (200 ml)
-
50% Aqueous Ethanol
Equipment:
-
500-ml three-necked round-bottomed flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
Procedure:
-
A solution of o-toluidine (0.5 mole) in 125 ml of pure dry benzene is placed in the 500-ml flask.
-
Stirring is initiated, and a solution of diketene (0.5 mole) in 75 ml of pure dry benzene is added dropwise from the dropping funnel over a period of 30 minutes.
-
Following the addition, the reaction mixture is heated under reflux on a steam bath for 1 hour to ensure the reaction goes to completion.
-
The majority of the benzene is removed by distillation. The remaining solvent is removed under reduced pressure.
-
The residue is dissolved in 500 ml of hot 50% aqueous ethanol.
-
The solution is cooled to 0°C to allow the this compound to crystallize.
-
The product is collected by filtration. A second crop of crystals can be obtained by adding 250 ml of water to the mother liquor and cooling again.
-
The product is dried, yielding a typical total yield of 74%.[2] Further purification can be achieved by recrystallization from 50% ethanol.
Protocol 2: Synthesis from Ethyl Acetoacetate and o-Toluidine
This is a classic condensation reaction that proceeds by heating the reactants and removing the ethanol byproduct as it forms.
Materials:
-
o-Toluidine (1.0 mole)
-
Ethyl acetoacetate (1.0 mole)
Equipment:
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Equimolar amounts of o-toluidine and ethyl acetoacetate are placed in a round-bottom flask fitted with a distillation apparatus.
-
The mixture is heated to a temperature of 140-160°C.
-
Ethanol is formed as a byproduct and is continuously removed by distillation to drive the reaction to completion. The reaction progress can be monitored by measuring the volume of ethanol collected.
-
The reaction is typically continued for 4-8 hours until the theoretical amount of ethanol has been distilled off.
-
The reaction mixture is then cooled, which causes the crude this compound to solidify.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or toluene.
Visualized Pathways and Workflows
To clarify the relationships between reactants and the overall process, the following diagrams are provided.
Caption: Primary synthetic routes to this compound.
Caption: Experimental workflow for the Diketene synthesis route.
References
Safety Operating Guide
Safe Disposal of 2'-Methylacetoacetanilide: A Procedural Guide
The proper management and disposal of 2'-Methylacetoacetanilide are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to handle and dispose of this chemical in accordance with safety regulations. Due to its hazardous properties, this compound is classified as a regulated chemical waste and must be managed through authorized channels.
Hazard Identification and Safety Summary
This compound poses several health risks.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also known to cause serious eye damage, skin irritation, and may lead to respiratory irritation or an allergic skin reaction.[2][3] Adherence to strict safety protocols is mandatory when handling this compound.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation[2][3] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
Pre-Disposal: Safety and Handling Protocols
Proper handling is the first step in safe disposal. Minimizing exposure and preventing spills are paramount.
2.1. Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., Nitrile rubber).[2][3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][5] If dust generation is unavoidable, use a dust respirator.[2]
2.2. General Handling Procedures
-
Limit all unnecessary personal contact.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][4][5]
-
Keep the chemical in a tightly closed, properly labeled container.[2][5]
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely.
3.1. Minor Spills
-
Ensure Area is Ventilated: Work within a fume hood if possible.
-
Wear Full PPE: Don protective gloves, safety glasses, and a lab coat.[2]
-
Contain Spill: Prevent the spread of the powder.
-
Clean Up: Use dry clean-up procedures.[2] Carefully sweep or vacuum up the spilled material.[2][5] Do not use air hoses for cleaning. [2]
-
Collect Waste: Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.[2][5]
3.2. Major Spills
-
Evacuate: Clear the area of all personnel and move upwind.[2]
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, the local fire brigade, informing them of the location and nature of the hazard.[2]
-
Secure the Area: Prevent entry to the contaminated area.
-
Prevent Contamination: If it is safe to do so, take steps to prevent the spillage from entering drains, sewers, or water courses.[2]
-
Cleanup: Should only be performed by trained personnel with appropriate respiratory and personal protective equipment.[2]
Step-by-Step Disposal Procedure
The disposal of this compound is regulated and must not be mixed with general waste or poured down the drain.[6] The following protocol outlines the compliant disposal process.
Step 1: Waste Characterization and Segregation
-
Characterize: this compound is a hazardous chemical waste.
-
Segregate:
-
Solid Waste: Collect un-used or waste this compound powder in a dedicated container.
-
Contaminated Debris: Separately collect any items grossly contaminated with the chemical, such as gloves, weigh boats, or paper towels. Place these in a sealed plastic bag or a designated container for solid chemical waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[7] Remove contents completely before disposal.[8]
-
Step 2: Containment
-
Use only clean, dry, and chemically compatible containers for waste accumulation.
-
Keep containers securely sealed when not in use to prevent the release of dust or vapors.[2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][5]
Step 3: Labeling
-
All waste containers must be clearly labeled. Affix a hazardous waste tag provided by your institution's EHS department as soon as you begin accumulating waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid abbreviations).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 4: Storage
-
Store the labeled hazardous waste container in a designated satellite accumulation area.
-
The storage location should be secure and under the control of laboratory personnel.
-
Ensure that eyewash stations and safety showers are close to the workstation and storage location.[4]
Step 5: Arrange for Final Disposal
-
Contact EHS: Never attempt to dispose of this chemical yourself. Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Licensed Disposal: The waste must be disposed of at an approved and licensed hazardous or special waste collection plant, in accordance with local, state, and federal regulations.[2][4][7][8]
Regulatory Framework
The management of chemical waste is governed by a "cradle-to-grave" approach, ensuring it is handled safely from generation to final disposal.[9][10] In the United States, this is primarily regulated under the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[9][11] State and local agencies may have additional, often more stringent, regulations.[9][11][12] All generators of hazardous waste are legally responsible for ensuring its proper identification and management.[9][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. acs.org [acs.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistics for Handling 2'-Methylacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling and Disposal of 2'-Methylacetoacetanilide.
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. Therefore, a comprehensive PPE strategy is mandatory.
PPE Selection and Use
A risk assessment should always be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended PPE |
| Weighing and Dispensing (Solid) | - Gloves: Double-gloving with nitrile rubber gloves is recommended. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator should be used to prevent inhalation of dust particles. - Protective Clothing: A lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron or coveralls should be considered. |
| Handling Solutions | - Gloves: Nitrile rubber gloves. For prolonged contact or handling of concentrated solutions, consider gloves with a greater thickness. - Eye Protection: Chemical safety goggles. - Respiratory Protection: Work should be conducted in a certified chemical fume hood. - Protective Clothing: A lab coat and closed-toe shoes are mandatory. |
| Accidental Spill Cleanup | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: For large spills or in poorly ventilated areas, a full-face respirator with appropriate cartridges is necessary. - Protective Clothing: Chemical-resistant suit or coveralls and chemical-resistant boots. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
